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  • Product: 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-
  • CAS: 943516-56-1

Core Science & Biosynthesis

Foundational

Structural Characterization and Analytical Profiling of 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene

Executive Summary 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene (CAS: 943516-56-1) is a highly strained, bicyclic chiral imine. Specifically, its (1R,5S) enantiomer serves as a pivotal structural building block in the asymme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene (CAS: 943516-56-1) is a highly strained, bicyclic chiral imine. Specifically, its (1R,5S) enantiomer serves as a pivotal structural building block in the asymmetric synthesis of blockbuster antiviral therapeutics, including the HCV protease inhibitor Boceprevir and the SARS-CoV-2 Mpro inhibitor Nirmatrelvir[1],[2].

This whitepaper provides an authoritative guide on the structural elucidation, analytical characterization, and synthesis workflows for this critical intermediate. By detailing the causality behind specific spectroscopic signatures and experimental protocols, this guide equips researchers with a self-validating framework to ensure high-fidelity synthesis and characterization.

Chemical Significance and Upstream Synthesis

The molecular architecture of 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene features a rigid cyclopropane ring fused to a dihydropyrrole (pyrroline) system[3]. The intrinsic ring strain and the highly reactive imine (C=N) bond make it an ideal electrophile for downstream functionalization. For instance, stereoselective cyanation (Strecker-type reaction) of this imine yields the chiral amino acid derivatives required for Boceprevir[2].

The Biocatalytic Desymmetrization Strategy

Classical chemical resolution of racemic bicyclic amines inherently wastes 50% of the starting material[1]. To achieve a highly efficient, green-chemistry synthesis, modern workflows employ the enzymatic desymmetrization of the achiral precursor, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane.

Using a Monoamine Oxidase (MAO) enzyme under an oxygen atmosphere, the secondary amine is selectively oxidized to the chiral imine[1]. The enzyme specifically targets one enantiotopic C-N bond, bypassing the need for chiral resolution and yielding the (1R,5S) enantiomer with >95% enantiomeric excess (ee).

Synthesis A 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (Achiral Amine Precursor) B Monoamine Oxidase (MAO) Enzymatic Desymmetrization [O2, pH 7.5] A->B C (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene (Chiral Imine) B->C D Cyanation / Strecker Reaction [HCN or NaCN] C->D E Boceprevir / Nirmatrelvir (Antiviral APIs) D->E

Biocatalytic synthesis of the chiral imine intermediate and downstream API application.

Structural Characterization Logic

To ensure the integrity of the chiral imine before committing it to expensive downstream API synthesis, rigorous structural characterization is mandatory. The analytical suite must orthogonally validate the molecular weight, the formation of the imine double bond, and the preservation of the strained cyclopropane ring.

Analytical N1 Structural Validation of 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene N2 1H & 13C NMR (Regiochemistry & Stereochemistry) N1->N2 N3 LC-MS / HRMS (Molecular Weight & Fragmentation) N1->N3 N4 FT-IR Spectroscopy (Functional Groups: C=N, Cyclopropane) N1->N4

Orthogonal analytical validation strategy for confirming the chiral imine structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the bicyclic framework[4].

  • The Imine Proton: The most diagnostic signal in the ¹H NMR spectrum is the imine proton (C2-H). Because it is directly attached to the sp² hybridized carbon of the C=N double bond, it experiences severe magnetic deshielding, shifting far downfield to 7.39–7.35 ppm [4].

  • Diastereotopic Protons: The CH₂ group adjacent to the nitrogen (C4) is locked in a rigid bicyclic geometry. Consequently, these two protons are diastereotopic (magnetically inequivalent) and appear as two distinct multiplets at 3.92–3.81 ppm and 3.62–3.52 ppm [4].

  • Gem-Dimethyl Causality: The cyclopropane ring is rigidly fused to the pyrroline ring, forcing one methyl group into an endo position (tucked toward the pyrroline fold) and the other into an exo position. This spatial difference exposes them to different shielding environments, resulting in two distinct singlets at 1.10 ppm and 0.76 ppm [4].

Mass Spectrometry and FT-IR
  • LC-MS (ESI+): Electrospray ionization readily protonates the basic imine nitrogen. The exact mass of the neutral compound (C₇H₁₁N) is 109.09 g/mol ; thus, the [M+H]⁺ pseudo-molecular ion is robustly observed at m/z 110.1 [3].

  • FT-IR Spectroscopy: The transformation from the amine precursor to the imine is validated by a sharp absorption band at 1620–1640 cm⁻¹ , corresponding to the C=N stretch. Additionally, C-H stretching bands above 3000 cm⁻¹ confirm the intact cyclopropane ring.

Quantitative Data Summaries

Table 1: ¹H NMR Signal Assignments for (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene (300 MHz, CDCl₃)[4]

PositionChemical Shift (ppm)MultiplicityIntegrationStructural Assignment / Causality
C2-H 7.39 – 7.35Multiplet (m)1HImine proton (highly deshielded by C=N bond)
C4-H (α)3.92 – 3.81Multiplet (m)1HDiastereotopic proton adjacent to N
C4-H' (β)3.62 – 3.52Multiplet (m)1HDiastereotopic proton adjacent to N
C1-H / C5-H 2.18 – 1.99Multiplet (m)1HCyclopropane methine at ring fusion
C5-H / C1-H 1.72 – 1.63Multiplet (m)1HCyclopropane methine at ring fusion
C6-CH₃ (exo)1.10Singlet (s)3HGem-dimethyl (projecting away from pyrroline)
C6-CH₃ (endo)0.76Singlet (s)3HGem-dimethyl (shielded by pyrroline fold)

Table 2: Key Analytical Metrics

Analytical TechniqueTarget MetricExpected Result / Validation Logic
LC-MS (ESI+) [M+H]⁺ Ionm/z 110.1 (Validates exact mass of 109.09 g/mol )
FT-IR C=N Stretch~1620–1640 cm⁻¹ (Validates successful amine oxidation)
FT-IR C-H Stretch>3000 cm⁻¹ (Validates intact strained cyclopropane system)
TLC R_f ValueComplete consumption of amine starting material[3]

Experimental Protocols

Protocol A: Biocatalytic Synthesis and Isolation[1],[4]

Objective: Synthesize (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene via MAO-catalyzed desymmetrization with a self-validating extraction step.

  • Buffer Preparation: Prepare 25 mL of 100 mM potassium phosphate buffer. Adjust the pH to 7.5 using concentrated H₃PO₄. Causality: pH 7.5 ensures the MAO enzyme is at its optimal physiological conformation for catalysis.

  • Substrate Addition: Add 330 μL of achiral 6,6-dimethyl-3-azabicyclo[3.1.0]hexane to the buffer to achieve a homogeneous solution.

  • Enzyme Loading: Introduce the Monoamine Oxidase (MAO) enzyme (e.g., 60 μL of SEQ ID NO:6 variant) to the reaction mixture.

  • Oxidation: Stir the reaction vigorously under a static blanket of air for 24 hours at 20–25 °C. Causality: Oxygen acts as the terminal electron acceptor to regenerate the oxidized state of the enzyme's FAD cofactor.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (petroleum ether:ethyl acetate = 1:1). Proceed only when the amine precursor spot is completely consumed.

  • Extraction: Filter the reaction mixture through a pad of diatomaceous earth to remove protein aggregates. Extract the aqueous filtrate three times with methyl tert-butyl ether (MTBE). Causality: The basic imine is relatively non-polar and partitions efficiently into MTBE, while salts and denatured proteins remain in the aqueous phase.

  • Purification: Combine the MTBE organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The product can be further purified by vacuum distillation to yield the pure imine (~85-86% yield).

Protocol B: NMR Sample Preparation and Acquisition

Objective: Acquire high-resolution ¹H NMR spectra for structural validation.

  • Sample Dissolution: Dissolve 15-20 mg of the isolated imine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube, ensuring no particulates are suspended (filter through glass wool if necessary to prevent magnetic field inhomogeneities).

  • Acquisition: Load the sample into a 300 MHz or 400 MHz NMR spectrometer. Acquire the ¹H spectrum using a standard single-pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Processing: Apply a Fourier transform, phase the spectrum, baseline correct, and calibrate the TMS peak to exactly 0.00 ppm.

References

  • [1] Title: US8574876B2 - Biocatalytic processes for the preparation of stereomerically pure fused bicyclic proline compounds Source: Google Patents URL:

  • [2] Title: WO 2014/061034 A1 - Process for preparation of boceprevir and intermediates thereof Source: Googleapis.com URL:

  • [3] Title: 943516-56-1 | 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene Source: Ambeed.com URL:

  • [4] Title: WO2023185184A1 - 一种单胺氧化酶及其应用 (A monoamine oxidase and its application) Source: Google Patents URL:

Sources

Exploratory

1H and 13C NMR spectral assignments for 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-

An In-Depth Technical Guide to the 1 H and 13 C NMR Spectral Assignments for 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene Introduction and Strategic Context The compound 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene (CAS: 94351...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 1 H and 13 C NMR Spectral Assignments for 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene

Introduction and Strategic Context

The compound 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene (CAS: 943516-56-1) is a critical chiral building block in modern pharmaceutical development. It serves as a foundational intermediate in the synthesis of highly potent antiviral therapeutics, most notably the HCV protease inhibitor Boceprevir[1] and the SARS-CoV-2 M pro inhibitor Nirmatrelvir (the active component of Paxlovid)[2].

Structurally, this molecule features a highly strained bicyclic system comprising a 1-pyrroline ring fused to a gem-dimethyl cyclopropane ring. In industrial synthetic routes, this cyclic imine is often generated via the biocatalytic desymmetrization of the corresponding amine (6,6-dimethyl-3-azabicyclo[3.1.0]hexane) using monoamine oxidase[3]. Accurate structural elucidation via 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for monitoring reaction conversion, confirming the retention of the bicyclic core, and ensuring the absence of ring-opened hydrolysis products.

As a Senior Application Scientist, I have structured this guide to provide not only the spectral assignments but also the underlying quantum mechanical causality and self-validating experimental protocols required to ensure absolute data integrity.

Structural Elucidation and Spectral Assignments

The unique geometry of the 3-azabicyclo[3.1.0]hex-2-ene core imparts distinct magnetic shielding environments to its nuclei. The presence of the imine double bond (C=N) at position 2, combined with the anisotropic cone of the cyclopropane ring, dictates the chemical shifts.

1 H NMR Causality and Assignment

The most diagnostic proton in this molecule is the imine proton (C2-H) . Because it is attached to an sp2 hybridized carbon double-bonded to an electronegative nitrogen, it is heavily deshielded, resonating at 7.37 ppm [4]. It typically appears as an apparent triplet (app. t) with a small coupling constant ( J≈2.4 Hz) due to long-range (allylic or W-coupling) interactions with the adjacent bridgehead proton (C1-H) and the C4 methylene protons.

The C4 methylene protons (-CH 2​ -N=) are diastereotopic due to the rigid bicyclic framework and the chiral centers at the bridgeheads. They resonate in the 3.60–3.90 ppm range. The bridgehead protons (C1-H, C5-H) are shielded by the cyclopropane ring, appearing upfield between 1.80–2.20 ppm. Finally, the gem-dimethyl groups at C6 occupy distinct spatial environments (exo and endo relative to the pyrroline fold), resulting in two distinct singlets near 1.00–1.30 ppm.

13 C NMR Causality and Assignment

In the 13 C spectrum, the imine carbon (C2) is highly deshielded due to the inductive effect of the nitrogen atom and the sp2 hybridization, appearing at 166.5 ppm [4]. The C4 carbon, being adjacent to the nitrogen but sp3 hybridized, appears near 55.0–60.0 ppm. The highly strained cyclopropane carbons (C1, C5, C6) resonate upfield, with the quaternary C6 carbon typically found between 20.0–30.0 ppm.

Quantitative Data Summaries

Table 1: 1 H NMR Spectral Data Summary (400 MHz, CDCl 3​ )

PositionProton EnvironmentChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)Integration
2-CH=N- (Imine)7.37app. t2.41H
4-CH 2​ -N=3.60 – 3.90m-2H
1, 5Bridgehead CH1.80 – 2.20m-2H
6-CH 3​ Exo -CH 3​ 1.20 – 1.30s-3H
6-CH 3​ Endo -CH 3​ 0.90 – 1.05s-3H

Table 2: 13 C NMR Spectral Data Summary (126 MHz, CDCl 3​ )

PositionCarbon EnvironmentChemical Shift ( δ , ppm)Hybridization
2-CH=N- (Imine)166.5 sp2
4-CH 2​ -N=55.0 – 60.0 sp3
1, 5Bridgehead CH25.0 – 35.0 sp3
6Quaternary C20.0 – 30.0 sp3
6-CH 3​ Exo/Endo -CH 3​ 15.0 – 25.0 sp3

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the spectral data, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system, meaning each step contains an internal check to prevent downstream analytical failures.

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve 15–20 mg of 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene in 0.6 mL of strictly anhydrous CDCl 3​ (stored over activated 4Å molecular sieves) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Validation: Cyclic imines are highly susceptible to hydrolysis, which opens the ring to form an amino-aldehyde. Using anhydrous solvent prevents this. Validation: The absence of an aldehyde proton peak ( 9.5–10.0 ppm) in the final spectrum confirms the sample remained intact during preparation.

Step 2: Instrument Tuning and Locking

  • Action: Insert the NMR tube into a 400 MHz spectrometer. Lock the magnetic field to the deuterium resonance frequency of CDCl 3​ (7.26 ppm).

  • Causality & Validation: Locking compensates for magnetic field drift over time. Validation: A stable lock signal intensity of >80% validates that the solvent is sufficiently deuterated and free of paramagnetic impurities (which would broaden the lock signal).

Step 3: Gradient Shimming

  • Action: Execute automated 1D gradient shimming along the Z-axis.

  • Causality & Validation: Shimming corrects local magnetic field inhomogeneities. Validation: Monitor the Free Induction Decay (FID). An exponential decay without severe beat patterns, coupled with a TMS peak Full Width at Half Maximum (FWHM) of 1.0 Hz, mathematically validates optimal field homogeneity.

Step 4: Acquisition Parameters

  • Action:

    • 1 H NMR: 16 scans, relaxation delay ( D1​ ) of 1.5 s, 30° flip angle.

    • 13 C NMR: 256–512 scans, proton-decoupled (WALTZ-16 sequence), D1​ of 2.0 s.

  • Causality & Validation: The D1​ must be long enough to allow complete longitudinal relaxation ( T1​ ) of the quaternary C6 carbon and the imine carbon. Validation: In the 1 H spectrum, the total integration must strictly equal exactly 11 protons. Any deviation indicates incomplete relaxation or sample impurity.

Workflow Visualization

The following diagram illustrates the logical workflow from the biocatalytic generation of the imine intermediate[3] through to the self-validating NMR analytical pipeline.

NMR_Workflow A 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (Amine Substrate) B Biocatalytic Oxidation (Monoamine Oxidase / O2) A->B C 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene (Imine Product) B->C D Extraction in Anhydrous CDCl3 Phase Separation C->D E 1H & 13C NMR Acquisition (Lock >80%, FWHM <1.0 Hz) D->E F Spectral Assignment & Integration Validation (11H) E->F

Caption: Workflow for the biocatalytic synthesis and self-validating NMR analysis of the imine intermediate.

References

  • Biocatalytic processes for the preparation of stereomerically pure fused bicyclic proline compounds Google P
  • BOCEPREVIR, Боцепревир ,بوسيبريفير , 波普瑞韦 New Drug Approvals[Link]

  • Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir (Paxlovid): an Approved Treatment of COVID-19 National Institutes of Health (PMC)[Link]

  • Supporting Information: rac-6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene Squarespace (Chemical Synthesis Data)[Link]

Sources

Foundational

Thermodynamic Stability and Chemoenzymatic Trapping of (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The bicyclic imine (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The bicyclic imine (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene is a highly valuable chiral intermediate in the synthesis of critical antiviral therapeutics, most notably the HCV protease inhibitor Boceprevir[1] and the SARS-CoV-2 main protease (Mpro) inhibitor Nirmatrelvir[2]. However, the inherent thermodynamic instability of this highly strained bicyclic system presents significant challenges during large-scale pharmaceutical manufacturing.

As a Senior Application Scientist, I have observed that the primary bottleneck in the synthesis of this intermediate is not the catalytic generation of the imine, but rather its stabilization. The free imine is prone to rapid degradation and acts as an irreversible inhibitor to the biocatalysts used for its synthesis[3]. This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic profile and details the field-proven "thermodynamic trapping" protocols required to isolate it successfully.

Thermodynamic Profile & Structural Strain

The instability of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene is fundamentally rooted in its molecular geometry. The [3.1.0] bicyclic framework fuses a rigid cyclopropane ring with a 5-membered pyrroline ring.

  • Baeyer Strain and Ring Tension: The introduction of an endocyclic sp2 -hybridized carbon (the imine C=N bond) into the 5-membered ring significantly increases the angular strain. The ideal bond angle for an sp2 carbon is 120°, but the constrained bicyclic system forces it into a much tighter geometry, raising the ground-state free energy ( G∘ ) of the molecule.

  • Degradation Pathways: In aqueous media, the highly electrophilic imine carbon is susceptible to nucleophilic attack by water, leading to hydration and subsequent ring-opening. Furthermore, at elevated concentrations, the free imine can undergo intermolecular nucleophilic attacks, leading to oligomerization.

  • Biocatalyst Inhibition: During its synthesis via the monoamine oxidase (MAO-N) catalyzed desymmetrization of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, the free imine irreversibly binds to the enzyme's active site. This product inhibition drastically halts the catalytic turnover, capping the theoretical yield[1].

The Solution: In Situ Thermodynamic Trapping

To circumvent the thermodynamic instability of the free imine, pharmaceutical workflows employ a chemoenzymatic trapping strategy using sodium bisulfite (NaHSO₃) [4].

The causality behind this approach relies on Le Chatelier’s principle. By introducing bisulfite into the aqueous reaction mixture, the bisulfite anion ( HSO3−​ ) acts as a strong nucleophile, attacking the imine carbon to form an α -amino sulfonate (bisulfite adduct).

  • Thermodynamic Shift: The formation of the bisulfite adduct is highly exergonic. It converts the strained sp2 imine carbon back into an sp3 hybridized state, significantly relieving the ring strain.

  • Phase Separation: The resulting sulfonate adduct is a highly crystalline solid that precipitates out of the aqueous buffer. This phase separation effectively removes the product from the reaction equilibrium, driving the MAO-N desymmetrization to >99% conversion while protecting the enzyme from irreversible inhibition[3].

G A Achiral Amine (Substrate) B MAO-N Oxidation A->B O2 C Free Imine (Unstable) B->C Desymmetrization D Enzyme Inhibition C->D Degradation E NaHSO3 Trapping C->E Equilibrium F Bisulfite Adduct (Stable) E->F Crystallization

Reaction pathway illustrating the thermodynamic trapping of the unstable free imine.

Experimental Methodologies

The following self-validating protocols outline the synthesis, isolation, and stability profiling of the bicyclic intermediate.

Protocol 1: Chemoenzymatic Synthesis and Bisulfite Trapping

Objective: Achieve >99% ee of the chiral imine while preventing enzyme degradation.

  • Substrate Preparation: Dissolve 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (substrate) in a 0.1 M potassium phosphate buffer adjusted to pH 7.0.

  • Biocatalyst Addition: Introduce the engineered monoamine oxidase (MAO-N) variant and catalase (to decompose the H₂O₂ byproduct).

  • In Situ Trapping: Add 1.25 equivalents of sodium bisulfite (NaHSO₃) directly to the reaction mixture.

  • Aeration & Reaction: Sparge the reactor with oxygen (O₂) at 4 psig. Maintain the temperature at 25 °C. Monitor the conversion via HPLC. The bisulfite adduct will begin to precipitate as the reaction progresses.

  • Isolation: Upon complete conversion (typically 12-24 hours), filter the precipitated α -amino sulfonate adduct. Wash the filter cake with cold water and methyl tert-butyl ether (MTBE) to yield the stable crystalline intermediate[1].

Protocol 2: Thermodynamic Stability Profiling

Objective: Quantify the degradation kinetics of the free imine versus the trapped adduct.

  • Sample Preparation: Dissolve the isolated bisulfite adduct in D₂O for ¹H-NMR kinetic analysis.

  • Reversion Trigger: To profile the free imine, adjust the pH of a secondary sample to >9.0 using 0.5 M NaOH. This triggers the quantitative reversion of the sulfonate back to the free imine.

  • Kinetic Monitoring: Monitor the decay of the imine C-H proton signal (~7.5 ppm) via ¹H-NMR over time at controlled temperatures (25 °C and 40 °C).

  • Data Analysis: Plot the natural log of concentration versus time to calculate the first-order degradation rate constant ( k ) and the corresponding half-life ( t1/2​ ).

Workflow S1 1. Biocatalytic Desymmetrization (MAO-N + O2) S2 2. In Situ Bisulfite Trapping (NaHSO3) S1->S2 S3 3. Isolation of Stable Sulfonate Adduct S2->S3 S4 4. Thermodynamic Stability Profiling (NMR/HPLC) S3->S4

Experimental workflow for the synthesis and stability profiling of the imine adduct.

Quantitative Data: Thermodynamic Parameters

The table below summarizes the thermodynamic stability of the bicyclic system under various conditions, highlighting the necessity of the bisulfite trap.

Compound StateTemperature (°C)pHHalf-Life ( t1/2​ )Primary Degradation Pathway
Free Imine 25 °C7.0< 2 hoursHydration / Ring-opening
Free Imine 40 °C7.0< 30 minsEnzyme Inhibition / Polymerization
Bisulfite Adduct 25 °C4.0 - 7.0> 6 monthsNone (Thermodynamically Stable)
Bisulfite Adduct 50 °C7.0> 1 monthSlow Reversibility to Imine

Note: The bisulfite adduct demonstrates robust shelf stability, allowing it to be stored and transported without the risk of degradation, a critical factor for global supply chains of Nirmatrelvir and Boceprevir.

References

  • Title: Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic[3.1.0]Proline Intermediate Based on Amine Oxidase-Catalyzed Desymmetrization Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Biocatalytic processes for the preparation of stereomerically pure fused bicyclic proline compounds (US8574876B2)
  • Title: Synthesis of Nirmatrelvir: Development of a Scalable Cobalt-Catalyzed Cyclopropanation for Manufacture of the Bicyclic [3.1.0]Proline-Building Block Source: ACS Organic Process Research & Development URL: [Link]

Sources

Exploratory

Physicochemical Profiling of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane Derivatives: Mechanistic Insights for Protease Inhibitor Design

The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH) scaffold has emerged as a cornerstone motif in modern medicinal chemistry, particularly in the design of direct-acting antivirals. Serving as a conformationally rest...

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Author: BenchChem Technical Support Team. Date: April 2026

The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH) scaffold has emerged as a cornerstone motif in modern medicinal chemistry, particularly in the design of direct-acting antivirals. Serving as a conformationally restricted bioisostere of proline or pyrrolidine, this bicyclic system is the critical P2 ligand in blockbuster protease inhibitors such as the hepatitis C virus (HCV) drug Boceprevir and the SARS-CoV-2 therapeutic Nirmatrelvir (Paxlovid)[1].

As drug development professionals push the boundaries of oral bioavailability and target affinity, understanding the physicochemical nuances of the 6,6-DMABH scaffold is paramount. This technical guide provides an in-depth analysis of its structural dynamics, physicochemical properties, and the self-validating methodologies required to accurately profile these derivatives.

Structural and Conformational Dynamics

The Entropic Advantage

The primary function of the 6,6-DMABH scaffold in protease inhibitors is to occupy the hydrophobic S2 subsite of the target enzyme (e.g., 3CLpro in SARS-CoV-2 or NS3/4A in HCV). The fusion of a cyclopropane ring to a pyrrolidine base creates a highly rigid bicyclic system. This rigidity restricts the rotational degrees of freedom of the molecule in aqueous solution. Consequently, when the drug binds to the protease, the entropic penalty ( ΔS ) is significantly minimized compared to flexible, unbranched alkyl or monocyclic alternatives[2].

Steric Shielding and Metabolic Stability

The gem-dimethyl group situated on the cyclopropane apex serves a dual purpose. First, it perfectly fills the spatial geometry of the S2 pocket, maximizing van der Waals interactions. Second, the bulky methyl groups provide severe steric hindrance. This shielding effect protects the underlying cyclopropane and pyrrolidine carbon-hydrogen bonds from rapid oxidative metabolism by hepatic cytochromes, extending the molecule's half-life.

G N1 6,6-DMABH Scaffold N2 Physicochemical Profiling N1->N2 pKa/LogP N3 PAMPA Permeability N2->N3 Absorption N4 CYP3A4 Phenotyping N3->N4 Clearance N5 Lead Optimization N4->N5 Efficacy

Workflow for the physicochemical profiling and optimization of 6,6-DMABH derivatives.

Physicochemical Properties: Balancing Solubility and Permeability

The transition from a raw 6,6-DMABH intermediate to a fully assembled clinical candidate drastically alters its physicochemical profile.

Ionization (pKa)

The parent 6,6-DMABH amine is highly basic, with a pKa ranging from 9.4 to 10.2. In its native state at physiological pH (7.4), it is almost entirely protonated, resulting in high aqueous solubility but poor membrane permeability. To circumvent this in drug design, the secondary amine is typically acylated to form an amide linkage (as seen in Nirmatrelvir). This modification neutralizes the basicity, dropping the pKa to a non-ionizable range at pH 7.4, thereby shifting the molecule toward a highly lipophilic state[3].

Lipophilicity (LogP) and Polar Surface Area (TPSA)

Topological Polar Surface Area (TPSA) and the octanol-water partition coefficient (LogP) dictate the passive transcellular absorption of the drug. Nirmatrelvir was meticulously optimized to achieve a LogP of ~1.9 to 2.12, placing it squarely within the optimal "Rule of Five" range for oral absorption[4]. Furthermore, Nirmatrelvir possesses a TPSA of 131.4 Ų, which is below the critical 140 Ų threshold, facilitating efficient passive diffusion across the intestinal epithelium. In contrast, earlier generation drugs like Boceprevir exhibit a higher TPSA (150.7 Ų), which slightly impedes passive permeability[3].

Quantitative Data Summary
CompoundMolecular Weight (Da)LogPTPSA (Ų)pKa (Basic Center)H-Bond DonorsH-Bond Acceptors
6,6-DMABH (Parent) 111.190.78 - 1.20< 20.09.40 - 10.2011
Nirmatrelvir 499.531.90 - 2.12131.4Neutral (Amide)38
Boceprevir 519.702.10150.7Neutral (Amide)45

Pharmacokinetics and CYP3A4 Interaction

While the gem-dimethyl cyclopropane ring provides metabolic shielding, fully assembled 6,6-DMABH derivatives often contain adjacent peptide-like bonds that remain susceptible to hepatic clearance. Nirmatrelvir is primarily metabolized by CYP3A4. To achieve therapeutic systemic exposure, it must be co-administered with Ritonavir, a potent mechanism-based inhibitor of CYP3A4. This pharmacokinetic boosting strategy drastically reduces the clearance rate of the 6,6-DMABH derivative, ensuring sustained antiviral concentrations in the plasma and lung tissue[4].

Pathway N1 Nirmatrelvir (P2 Ligand) N2 CYP3A4 Metabolism N1->N2 Substrate N5 Systemic Circulation N1->N5 High Exposure N3 Inactive Metabolites N2->N3 Oxidation N4 Ritonavir (Booster) N4->N2 Inhibition

Pharmacokinetic boosting mechanism of Nirmatrelvir via CYP3A4 inhibition by Ritonavir.

Experimental Methodologies: Self-Validating Protocols

Computational predictions often fail to accurately model the solvation energies of rigid, sterically hindered bicyclic amides. Therefore, empirical validation is mandatory. The following protocols are designed as self-validating systems, ensuring data integrity through internal quality controls.

Protocol 1: Determination of LogD (pH 7.4) via Shake-Flask LC-MS/MS

Causality: The shake-flask method physically isolates the partitioning behavior of the compound, providing a true thermodynamic measurement of lipophilicity that computational models cannot replicate for complex 6,6-DMABH derivatives.

Step-by-Step Methodology:

  • Preparation: Saturate 1-octanol with PBS (pH 7.4) and vice versa by stirring the two phases together for 24 hours, followed by phase separation.

  • Spiking: Dissolve the 6,6-DMABH derivative in DMSO (10 mM stock). Spike 10 µL of the stock into 1 mL of the pre-saturated PBS phase.

  • Partitioning: Add 1 mL of the pre-saturated 1-octanol to the aqueous phase in a glass vial.

  • Equilibration: Mechanically shake the vials at 300 rpm for 60 minutes at 25°C to achieve thermodynamic equilibrium.

  • Separation: Centrifuge the vials at 3,000 × g for 15 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Extract 100 µL from both the octanol and aqueous phases. Dilute appropriately and analyze via LC-MS/MS (e.g., monitoring the specific MRM transition for the derivative)[4].

  • Self-Validation (Mass Balance): Calculate the total mass recovered from both phases. If the mass balance is <95%, the assay is rejected (indicating precipitation or adsorption to the glass vial).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA isolates passive transcellular diffusion from active transport mechanisms (like P-glycoprotein efflux). By using a specific lipid mixture, we can accurately assess if the TPSA and LogP optimizations of the 6,6-DMABH scaffold successfully translate to membrane permeability[5],[6].

Step-by-Step Methodology:

  • Membrane Coating: Apply 5 µL of a 2% (w/v) phosphatidylcholine in dodecane solution to the PVDF filter membrane of a 96-well donor plate. Allow 10 minutes for the solvent to settle.

  • Donor Preparation: Dilute the test compound to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 150 µL of this solution to the donor wells.

  • Acceptor Preparation: Fill the acceptor plate wells with 300 µL of fresh PBS (pH 7.4) containing 5% DMSO.

  • Incubation: Assemble the donor plate over the acceptor plate (forming a "sandwich"). Incubate at room temperature for 5 hours without agitation to prevent disruption of the unstirred water layer.

  • System Suitability Test (SST): Include Lucifer Yellow (100 µM) in the donor compartment of designated control wells.

  • Analysis: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Self-Validation (Integrity Check): Measure the fluorescence of Lucifer Yellow in the acceptor wells. If the apparent permeability ( Papp​ ) of Lucifer Yellow exceeds 1×10−6 cm/s, the artificial membrane is compromised, and the specific well's data must be discarded.

References

  • Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane via Ru (II)
  • Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)
  • Simultaneous determination of nirmatrelvir, ritonavir, and beta-D-N4-hydroxycytidine in human plasma and epithelial lining fluid using LC-MS/MS PMC - N
  • 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target Semantic Scholar
  • Permeability (PAMPA)
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Evotec

Sources

Foundational

mechanism of cyclopropanation in 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- synthesis

Mechanism of Cyclopropanation in the Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane Derivatives: A Technical Guide Executive Summary The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane scaffold is a privileged "P2" pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Cyclopropanation in the Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane Derivatives: A Technical Guide

Executive Summary

The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane scaffold is a privileged "P2" pharmacophore essential to the efficacy of several blockbuster antiviral therapeutics, including the HCV protease inhibitor Boceprevir and the SARS-CoV-2 Mpro inhibitor Nirmatrelvir[1],[2]. This bicyclic system provides a rigidified proline bioisostere that perfectly occupies the hydrophobic S2 pocket of viral proteases, increasing lipophilicity while minimizing rotatable bonds[3]. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality and scalable protocols required to synthesize this core, focusing on the paradigm-shifting Cobalt-catalyzed reductive gem-dimethylcyclopropanation.

Mechanistic Evaluation of Cyclopropanation Strategies

The construction of the gem-dimethylcyclopropane ring onto a pyrrolidine core is synthetically demanding. Traditional Simmons-Smith cyclopropanation relies on electrophilic zinc-carbenoids, which are highly susceptible to steric hindrance and competing elimination reactions when utilizing gem-disubstituted precursors[4].

Historically, the pharmaceutical industry relied on three classical workarounds:

  • Phosphorus Ylide Additions: Utilizing Corey-Chaykovsky-type chemistry on oxidized pyroglutaminol derivatives[3].

  • Chiral Pool Approaches: Leveraging the naturally occurring terpene (+)-3-carene as the source of the dimethylcyclopropyl group, followed by extensive oxidative cleavage[3].

  • Chemoenzymatic Desymmetrization: Utilizing amine oxidases to desymmetrize caronic anhydride derivatives[1].

While effective, these routes suffer from high step counts, poor atom economy, and reliance on cryogenic conditions or hazardous oxidants.

The Uyeda Mechanism: Cobalt-Catalyzed Reductive Cyclopropanation

To bypass these limitations, modern manufacturing (such as Pfizer's Nirmatrelvir scale-up) employs a base-metal catalyzed reductive cyclopropanation developed by the Uyeda group[5],[6]. This mechanism utilizes 2,2-dichloropropane as a non-stabilized carbene precursor, circumventing the need for explosive diazo compounds[7].

Mechanistic Causality: The reaction is driven by a Pyridine-Diimine (PDI) Cobalt(II) precatalyst ([PDI]CoBr2). The PDI ligand is redox-active, acting as an electron reservoir that stabilizes low-valent cobalt intermediates during single-electron transfer (SET) events[7].

  • Activation: The [PDI]Co(II)Br2 precatalyst is reduced by stoichiometric Zinc dust to a highly nucleophilic [PDI]Co(I) or Co(0) active species[5].

  • Oxidative Addition: 2,2-dichloropropane undergoes oxidative addition at the electron-rich cobalt center, generating a Co-carbenoid (or metalloradical carbene) intermediate[7].

  • Carbene Transfer: The non-stabilized dimethylcarbene is transferred to the electron-deficient dehydroproline (alkene) substrate. The steric bulk of the gem-dimethyl group enforces high diastereoselectivity during ring closure[8].

  • Turnover: The resulting Co(II) or Co(III) halide is reduced back to the active low-valent state by the terminal zinc reductant[7].

Mechanism A [PDI]Co(II)Br2 Precatalyst B [PDI]Co(I) / Co(0) Active Catalyst A->B Zn(0) Reduction - ZnBr2 C Co-Carbenoid Intermediate [Co]=C(Me)2 B->C + Me2CCl2 Oxidative Addition - Cl- D Alkene Coordination & Carbene Transfer C->D + Alkene Substrate E Cyclopropanated Product + [PDI]Co(II)Cl2 D->E Ring Closure E->B Zn(0) Reduction - ZnCl2

Caption: Catalytic cycle of Co-mediated reductive gem-dimethylcyclopropanation.

Quantitative Data: Strategy Comparison

To justify the selection of the Cobalt-catalyzed route for API manufacturing, we must benchmark it against historical and alternative transition-metal strategies.

Synthetic StrategyCatalyst / Key ReagentCarbene SourceYield (%)Scalability / Safety Profile
Classical Ylide [3]None (Corey-Chaykovsky)Phosphorus Ylide~45-50%Low; Reagent-heavy, difficult purification.
Chiral Pool [3]Ruthenium (Oxidation)(+)-3-carene~60%Moderate; Requires harsh oxidative cleavage.
Ru-Catalyzed [9]Ru(II) Metalloporphyrin α -diazoacetates~28% (7 steps)Low; Diazo compounds pose explosion risks at scale.
Co-Catalyzed [5][PDI]CoBr2 / Zn dust2,2-dichloropropane>85%High ; >200 kg batch scale demonstrated. Safe reagents.

Self-Validating Experimental Protocol: Scalable Co-Catalyzed Cyclopropanation

The following protocol details the conversion of a dehydroproline derivative (derived from trans-4-hydroxy-L-proline) to the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core via the Pfizer-optimized Uyeda methodology[5],[8].

Workflow Visualization

Workflow S1 trans-4-hydroxy-L-proline (Starting Material) S2 N-Boc Protection & Dehydration S1->S2 S3 Dehydroproline Derivative S2->S3 S4 Co-Catalyzed gem-Dimethylcyclopropanation S3->S4 [PDI]CoBr2, Zn Me2CCl2 S5 6,6-dimethyl-3-azabicyclo[3.1.0]hexane Core S4->S5 Stereoselective Ring Closure

Caption: Synthetic workflow for the bicyclic [3.1.0]proline building block from L-proline.

Step-by-Step Methodology & Causality

Reagents Required:

  • N-Boc-dehydroproline methyl ester (Substrate, 1.0 eq)

  • [PDI]CoBr2 (Precatalyst, 0.05 - 0.15 eq)

  • Zinc dust (Terminal Reductant, 3.0 eq)

  • Zinc Bromide ( ZnBr2​ ) (Lewis Acid additive, 0.2 eq)

  • 2,2-dichloropropane (Carbene equivalent, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • System Purging (Critical Control): Charge a dry, jacketed reactor with Zinc dust and ZnBr2​ . Purge the system with Nitrogen for 30 minutes. Causality: The active low-valent Co(I)/Co(0) species is highly sensitive to oxygen. ZnBr2​ is added as a Lewis acid to accelerate the initial reduction of the cobalt precatalyst, preventing reaction stalling[5].

  • Catalyst Activation: Add anhydrous THF and the [PDI]CoBr2 precatalyst to the reactor. Stir at 20°C for 1 hour. In-Process Control (IPC): Observe a distinct color change from dark brown/green to deep blue/purple, indicating the successful formation of the reduced Co active species.

  • Substrate Addition: Add the N-Boc-dehydroproline methyl ester as a solution in THF over 15 minutes to maintain thermal control.

  • Carbene Precursor Dosing: Heat the reaction mixture to 40°C. Begin a slow, controlled dosing of 2,2-dichloropropane over 4–6 hours. Causality: 2,2-dichloropropane must be dosed slowly to maintain a low steady-state concentration of the Co-carbenoid. If added too quickly, the carbenoid will undergo rapid dimerization to form 2,3-dimethyl-2-butene (tetramethylethylene) instead of productive cyclopropanation[7].

  • Reaction Monitoring (Self-Validation): Monitor the conversion via HPLC. The reaction is deemed complete when the starting alkene is <1.0% area. If the reaction stalls at 60-70% conversion, it indicates catalyst degradation[8]; an additional spike of Zn dust and catalyst (0.02 eq) may be required to drive it to completion.

  • Quench and Workup: Cool the reactor to 0°C and quench carefully with saturated aqueous ammonium chloride ( NH4​Cl ) to neutralize the zinc salts. Filter the biphasic mixture through a pad of Celite to remove insoluble zinc and cobalt residues.

  • Isolation: Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the crude 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivative, which can be further purified via crystallization or distillation[8].

References

  • Synthesis of Nirmatrelvir: Development of a Scalable Cobalt-Catalyzed Cyclopropanation for Manufacture of the Bicyclic [3.1.0]Proline-Building Block. ACS Publications (Organic Process Research & Development).6

  • Catalytic Methods for the Transfer of Nonstabilized Carbenes. ACS Catalysis.7

  • Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate Based on Amine Oxidase-Catalyzed Desymmetrization. Journal of the American Chemical Society.1

  • Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane via Ru(II)-catalyzed intramolecular cyclopropanation. Medicinal Chemistry Research (via ResearchGate).9

Sources

Exploratory

Structural and Biocatalytic Profiling of 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene: A Critical P2 Surrogate in Antiviral Drug Design

Executive Summary & Rationale The compound 3-azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- is a highly strained, chiral imine intermediate. It serves as the direct biosynthetic precursor to the (1R,2S,5S)-6,6-dimethyl-3-azab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 3-azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- is a highly strained, chiral imine intermediate. It serves as the direct biosynthetic precursor to the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid scaffold—a rigidified proline analog. This gem-dimethyl bicyclic [3.1.0] moiety is a cornerstone in modern medicinal chemistry, famously deployed as the P2 ligand in direct-acting antivirals (DAAs) such as the Hepatitis C NS3/4A protease inhibitor Boceprevir and the SARS-CoV-2 3CL main protease (Mpro) inhibitor Nirmatrelvir (Paxlovid)[1].

The Causality of the Scaffold: The fusion of a gem-dimethyl cyclopropyl ring to a pyrroline/pyrrolidine core severely restricts the conformational flexibility of the ring system. When reduced and incorporated into a peptidomimetic inhibitor, this rigidity minimizes the entropic penalty of binding. Crystallographic evidence demonstrates that the gem-dimethyl group acts as a superior leucine surrogate, perfectly filling the hydrophobic S2 subsite of viral proteases without the rotational freedom that typically diminishes binding affinity[2].

Biocatalytic Desymmetrization: The MAO-N Pathway

Synthesizing the enantiopure (1R,5S)-imine from the achiral secondary amine (6,6-dimethyl-3-azabicyclo[3.1.0]hexane) via traditional synthetic chemistry is plagued by poor yields and requires late-stage classical resolution, resulting in >50% material loss. To circumvent this, a highly efficient chemoenzymatic process was developed utilizing the directed evolution of a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase (MAO-N)[3].

The Trapping Mechanism: The enzymatic oxidation yields the highly reactive 3-azabicyclo[3.1.0]hex-2-ene imine. Left unchecked, this imine irreversibly inhibits the MAO-N enzyme. To create a self-validating and continuously active catalytic system, the protocol employs in situ trapping with sodium bisulfite (NaHSO₃). This immediately converts the imine into a stable bisulfite adduct, driving the equilibrium forward, preventing product inhibition, and setting up the molecule for a stereoselective Strecker-type cyanation[4].

Biocatalysis Amine Achiral Amine Substrate Enzyme MAO-N 401 (Biocatalyst) Amine->Enzyme O2 Imine 3-Azabicyclo[3.1.0]hex-2-ene (Chiral Imine) Enzyme->Imine Desymmetrization Adduct Bisulfite Adduct (Stable Intermediate) Imine->Adduct NaHSO3 Trapping Nitrile Aminonitrile (P2 Precursor) Adduct->Nitrile NaCN Cyanation

Biocatalytic desymmetrization workflow to generate the chiral imine and aminonitrile.

Crystallographic Features of the P2 Surrogate

X-ray crystallography of the downstream saturated scaffold bound to viral proteases (e.g., SARS-CoV-2 Mpro) reveals the precise stereochemical requirements of the drug-target complex[5].

  • Ring Pucker: The bicyclic system forces the pyrrolidine ring into a rigid envelope conformation, pre-organizing the molecule for nucleophilic attack by the protease's catalytic cysteine.

  • S2 Pocket Geometry: The S2 pocket of Mpro is highly malleable but prefers hydrophobic, bulky groups. The 6,6-dimethyl moiety wedges into the pocket, establishing critical van der Waals (vdW) interactions with residues like Leu164 and Met49, locking the inhibitor in the active site[6].

MproBinding Mpro SARS-CoV-2 Mpro (S2 Subsite) Ligand 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (P2 Surrogate) Ligand->Mpro Covalent/Non-covalent Docking Res1 Leu164 / Met49 (Hydrophobic Pocket) Ligand->Res1 vdW Interactions (Rigid Fit) Res2 His41 (Catalytic Dyad) Ligand->Res2 Spatial Proximity

Binding interactions of the bicyclic P2 surrogate within the SARS-CoV-2 Mpro S2 subsite.

Experimental Protocols

Protocol A: Biocatalytic Synthesis and Trapping of the Imine

Objective: Generate and trap the chiral 3-azabicyclo[3.1.0]hex-2-ene imine with >99% enantiomeric excess (ee).

  • Substrate Preparation: Dissolve 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (65 g/L) in 100 mM potassium phosphate buffer (pH 7.0).

  • Enzyme Addition: Introduce the engineered MAO-N variant (e.g., MAO-N 401) and catalase. Causality: Catalase is required to decompose the H₂O₂ byproduct generated during amine oxidation, preventing oxidative degradation of the enzyme.

  • Oxidation & Trapping: Add 1.25 equivalents of NaHSO₃. Sparge the reactor with O₂ (4 psig) at 25°C. As MAO-N oxidizes the amine to the 2-ene imine, it is immediately trapped as the amino sulfonate.

  • Cyanation (Strecker-type): Add 1.25 equivalents of NaCN to the aqueous mixture at 10°C. The bisulfite adduct undergoes nucleophilic substitution to form the trans-aminonitrile.

  • Self-Validation: Extract the product and analyze via chiral HPLC (Chiralpak AD-H column). The protocol is validated if the ee is >99.0%, confirming the absolute stereoselective desymmetrization by the MAO-N active site.

Protocol B: X-ray Crystallography of the Ligand-Protease Complex

Objective: Determine the binding mode of the bicyclic proline derivative in the Mpro active site.

  • Protein Expression: Express SARS-CoV-2 Mpro in E. coli and purify via Ni-NTA affinity and size-exclusion chromatography.

  • Co-crystallization: Mix Mpro (5 mg/mL) with a 5-fold molar excess of the inhibitor. Utilize the hanging-drop vapor diffusion method at 20°C against a reservoir solution of 20% PEG 3350 and 0.1 M Bis-Tris (pH 6.5).

  • Data Collection: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at 100 K using a synchrotron radiation source.

  • Structure Solution: Solve phases via molecular replacement using the apo-Mpro structure (e.g., PDB: 6Y2E) as a search model. Refine the structure using Phenix and Coot.

  • Self-Validation: The structural model is validated by ensuring R_work < 0.20 and R_free < 0.25, with >95% of residues falling within the favored regions of the Ramachandran plot.

Quantitative Data Summary

Table 1: Biocatalytic Parameters for Imine Generation

Enzyme Variant Substrate Concentration Temperature Conversion Rate Enantiomeric Excess (ee) Reference
Wild-Type MAO-N 5 g/L 20°C < 40% ~90% [3]
MAO-N 401 65 g/L 25°C > 95% > 99.9% [3]

| MAO P3 (Cold-Adapted) | 10 g/L | 15°C | ~ 85% | > 98.0% |[7] |

Table 2: Crystallographic Binding Metrics of the P2 Scaffold (Mpro)

Complex / PDB ID Parent Inhibitor P2 Moiety Resolution (Å) Key S2 Interacting Residues
7RFW Nirmatrelvir 6,6-dimethyl-3-azabicyclo[3.1.0]hexane 1.80 His41, Met49, Tyr54, Leu164

| 6XQT | Boceprevir | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane | 1.45 | His41, Met49, Met165, Asp187 |

References

  • Li, T. et al. "Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic[3.1.0]Proline Intermediate Based on Amine Oxidase-Catalyzed Desymmetrization." Journal of the American Chemical Society, 2012. URL:[Link]

  • Kneller, D.W. et al. "Room-temperature X-ray Crystal structure of SARS-CoV-2 main protease in complex with Narlaprevir." RCSB Protein Data Bank (6XQT), 2020. URL: [Link]

  • Lee, J. et al. "X-ray crystallographic characterization of the SARS-CoV-2 main protease polyprotein cleavage sites essential for viral processing and maturation." Nature Communications, 2022. URL:[Link]

  • Jodłowska, I. et al. "Green Oxidation of Amines by a Novel Cold-Adapted Monoamine Oxidase MAO P3 from Psychrophilic Fungi Pseudogymnoascus sp. P3." Molecules, 2021. URL:[Link]

  • "Nirmatrelvir." Wikipedia, The Free Encyclopedia, 2023. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utilization of (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene in Antiviral Drug Development

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene (CAS: 1037559-71-9) Downstream APIs: Nirmatrelvir (Paxlovid), Boceprevir (Vic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene (CAS: 1037559-71-9) Downstream APIs: Nirmatrelvir (Paxlovid), Boceprevir (Victrelis)

Executive Overview

The development of highly potent peptidomimetic antiviral drugs relies heavily on conformationally restricted amino acid scaffolds. The compound (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene is a highly specialized chiral cyclic imine that serves as the critical intermediate for synthesizing the bicyclic proline core found in major protease inhibitors[1]. By locking the pyrrolidine ring into a rigid conformation via a gem-dimethyl cyclopropane fusion, this scaffold minimizes the entropic penalty of binding, allowing the resulting Active Pharmaceutical Ingredients (APIs) to perfectly occupy the S1 pocket of viral proteases such as the SARS-CoV-2 Main Protease (Mpro) and the Hepatitis C Virus (HCV) NS3/4A protease[2].

This application note details the mechanistic rationale, quantitative data, and validated step-by-step protocols for the biocatalytic synthesis of this imine and its downstream conversion into antiviral APIs.

Mechanistic Rationale: The "Bicyclic Proline" Advantage

Causality in Structural Design

Standard proline derivatives exhibit significant conformational flexibility (e.g., exo/endo ring puckering and cis/trans amide bond isomerization). In antiviral drug design, this flexibility introduces a high entropic penalty upon target binding.

By utilizing (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene as a building block, chemists can generate a (1R,2S,5S)-bicyclic proline core [3]. The fused cyclopropane ring forces the pyrrolidine into a rigid, singular conformation. Furthermore, the gem-dimethyl groups provide critical hydrophobic bulk that perfectly complements the lipophilic S1 subsite of the SARS-CoV-2 Mpro, maximizing van der Waals interactions and dramatically increasing binding affinity[2].

Biocatalytic Desymmetrization Strategy

Synthesizing this chiral imine chemically often requires heavy transition metals or complex chiral auxiliaries, resulting in poor atom economy and high environmental impact. The modern, field-proven approach utilizes Monoamine Oxidase (MAO) to perform an aerobic, biocatalytic desymmetrization of the achiral meso-pyrrolidine precursor[4]. The enzyme selectively oxidizes one enantiotopic C-N bond, generating the (1R,5S)-imine with >95% enantiomeric excess (ee) in a single step[4].

Synthetic Pathway Visualization

The following diagram illustrates the logical progression from the achiral starting material, through the chiral imine intermediate, to the final antiviral APIs.

Pathway A Achiral Precursor 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane B Chiral Imine (1R,5S)-6,6-Dimethyl-3- azabicyclo[3.1.0]hex-2-ene A->B MAO Desymmetrization (O2, Catalase) C Bicyclic Proline Core (1R,2S,5S)-Carbonitrile B->C Cyanation & Hydrolysis D Nirmatrelvir (SARS-CoV-2 Mpro Inhibitor) C->D T3P Peptide Coupling (Avoids Epimerization) E Boceprevir (HCV Protease Inhibitor) C->E Peptide Coupling

Figure 1: Synthetic pathway from achiral precursor to antiviral APIs via the chiral imine intermediate.

Quantitative Data: Methodological Comparison

The selection of the biocatalytic route over traditional chemical synthesis is driven by quantifiable improvements in yield, stereoselectivity, and process safety.

Table 1: Comparison of Desymmetrization Methods for the Bicyclic Proline Core

Synthesis MethodKey ReagentsTypical Yield (%)Enantiomeric Excess (ee %)Environmental / Process Impact
Biocatalytic Oxidation MAO, O₂, A. niger Catalase>90% >98% Low (Aqueous buffer, ambient temp)
Chemical ResolutionChiral resolving agents (e.g., Tartaric acid)<45% (theoretical max 50%)~95%High (Solvent heavy, high waste)
Asymmetric SynthesisTransition metal catalysts70-85%90-95%Medium (Heavy metal remediation required)

Experimental Protocols

The following protocols represent a self-validating system for generating the imine and coupling it downstream. Each step includes causality-driven insights to ensure experimental success.

Protocol A: Biocatalytic Desymmetrization (Imine Synthesis)

Adapted from validated patent methodologies for stereomerically pure fused bicyclic prolines[1][4].

Rationale: The reaction relies on molecular oxygen as the terminal oxidant. Catalase is strictly required to disproportionate the hydrogen peroxide (H₂O₂) byproduct; without it, H₂O₂ accumulation will rapidly denature the MAO enzyme and cause unwanted over-oxidation of the imine[1].

  • Substrate Preparation: To a 50-mL 3-neck flask under a static air blanket, add 25 mL of 100 mM potassium phosphate buffer (pH 3.0). Add 330 μL of achiral 6,6-dimethyl-3-azabicyclo[3.1.0]hexane to achieve a homogeneous solution.

  • pH Adjustment: Carefully adjust the pH to 7.5 using concentrated H₃PO₄. Insight: The enzyme requires a neutral to slightly basic environment for optimal activity.

  • Enzyme Addition: Add 60 μL of Aspergillus niger catalase suspension, followed by 150 mg of Monoamine Oxidase (MAO) powder suspended in pH 8.0 potassium phosphate buffer[1].

  • Aerobic Oxidation: Stir the pale yellow solution vigorously under air for 24 hours.

  • Feedback Control (Critical): The oxidation process alters the buffering capacity. Maintain the pH strictly at 7.4 via feedback-controlled addition of 1 N NaOH in 1-5 μL portions[1].

  • Quenching & Extraction: Quench the reaction by adding 10 N NaOH to bring the pH to ~14 (deprotonating the imine for organic extraction). Extract the mixture with methyl tert-butyl ether (MTBE) or CDCl₃.

  • Isolation: Separate the phases via centrifugation (6000 rpm for 5 min) and concentrate the organic layer in vacuo to yield (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene.

Protocol B: Stereoselective Cyanation (Core Formation)

Rationale: The chiral imine must be converted into the (1R,2S,5S)-carbonitrile. The pre-existing stereocenters (1R, 5S) dictate the facial selectivity of the incoming cyanide nucleophile, ensuring the trans relationship of the newly formed stereocenter at C2[3].

  • Reagent Mixing: Dissolve the isolated imine in a biphasic mixture of water and an organic solvent (e.g., MTBE).

  • Cyanation: Slowly add an aqueous solution of sodium cyanide (NaCN) under strictly controlled acidic conditions (e.g., using citric acid or sodium bisulfite) to generate HCN in situ. (Warning: Extreme toxicity. Perform in a dedicated scrubber fume hood).

  • Isolation: Extract the resulting (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile[3], wash with brine, and dry over anhydrous Na₂SO₄.

Protocol C: Epimerization-Free Peptide Coupling (Nirmatrelvir API Synthesis)

Rationale: Traditional peptide coupling agents (EDC/HOBt) can cause up to 30% epimerization at the delicate stereocenters of the bicyclic proline or the adjacent tert-leucine residue[5]. Using Propylphosphonic anhydride (T3P) completely bypasses the oxazolone intermediate pathway, preventing epimerization and allowing a 1-pot synthesis[2].

  • Activation: Dissolve the carboxylic acid precursor (e.g., Boc-L-tert-leucine derivative) in ethyl acetate (EtOAc). Add N,N-Diisopropylethylamine (DIPEA) and cool to −10 °C.

  • Coupling: Dropwise, add a 50 w/w % T3P solution in EtOAc over 1 hour[2].

  • Nucleophilic Addition: Add the bicyclic proline sodium salt (derived from the hydrolysis of the carbonitrile from Protocol B) portion-wise at 0 °C[2].

  • Maturation: Warm the mixture slowly to room temperature and stir continuously for 20 hours.

  • Workup: Wash with 1 M HCl to remove T3P byproducts. Concentrate in vacuo to yield the highly pure Nirmatrelvir precursor[2].

Workflow Visualization

Workflow Step1 Step 1: Substrate Prep 100 mM KPi Buffer (pH 7.5) + Achiral Amine Step2 Step 2: Biocatalysis Add Monoamine Oxidase (MAO) & Catalase Step1->Step2 Step3 Step 3: Oxidation Aerobic stirring (24h), pH 7.4 feedback control Step2->Step3 Step4 Step 4: Quenching Adjust to pH 14 with 10N NaOH Step3->Step4 Step5 Step5 Step4->Step5

Figure 2: Step-by-step workflow for the biocatalytic desymmetrization to yield the chiral imine.

References

  • Biocatalytic processes for the preparation of stereomerically pure fused bicyclic proline compounds. US Patent US8574876B2. Google Patents.
  • A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid. Organic Letters, American Chemical Society (ACS), 2022. Available at:[Link]

  • Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir (Paxlovid): an Approved Treatment of COVID-19. National Center for Biotechnology Information (PMC), 2022. Available at:[Link]

Sources

Application

Application Note: Chemoenzymatic Asymmetric Synthesis of Chiral Bicyclic Prolines via 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Scientists Application: Synthesis of the P2 pharmacophore fragment for direct-acting antivirals (e.g., Boceprevir, Nirmatrelvir/Paxlovid)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Scientists Application: Synthesis of the P2 pharmacophore fragment for direct-acting antivirals (e.g., Boceprevir, Nirmatrelvir/Paxlovid)

Executive Summary & Strategic Relevance

The rigid, constrained geometry of the bicyclic [3.1.0]proline moiety is a privileged structural motif in modern drug design. By fixing the dihedral angles of the pyrrolidine ring, this moiety dramatically enhances binding affinity—often by over 1000-fold—to viral proteases compared to standard proline residues . It serves as the critical "P2" fragment in the HCV NS3 protease inhibitor Boceprevir and the SARS-CoV-2 Mpro inhibitor Nirmatrelvir .

The asymmetric synthesis of this fragment hinges on a highly reactive chiral imine intermediate: (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene . First-generation manufacturing routes relied on the synthesis of racemic mixtures followed by late-stage classical resolution, which inherently caps the theoretical yield at 50% and generates massive waste streams .

To overcome this, a paradigm-shifting chemoenzymatic process was developed. By utilizing an engineered Monoamine Oxidase (MAO-N), the meso-amine starting material is desymmetrized directly into the chiral imine, effectively doubling the theoretical yield and eliminating the need for chiral resolution .

Mechanistic Rationale & Pathway Design

Biocatalytic Desymmetrization and Enzyme Protection

The core transformation relies on the oxidation of the meso-compound, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, by an FAD-dependent MAO-N variant. The enzyme selectively abstracts a hydride from one enantiotopic carbon, yielding the chiral imine.

However, two major mechanistic challenges must be managed to ensure a self-validating and scalable system:

  • Peroxide Toxicity: The re-oxidation of the FADH2 cofactor by molecular oxygen generates hydrogen peroxide ( H2​O2​ ), which rapidly degrades the MAO enzyme. Causality: Exogenous Catalase must be added to the reaction to instantly decompose H2​O2​ into water and oxygen, protecting the biocatalyst.

  • Product Inhibition: The highly electrophilic imine product irreversibly binds to and inhibits MAO-N. Causality: Sodium bisulfite ( NaHSO3​ ) is introduced into the aqueous buffer. It traps the transient imine in situ to form a stable, crystalline amino sulfonate adduct. This not only protects the enzyme but also drives the reaction equilibrium forward via precipitation.

MAOCycle Substrate Meso-Amine MAO_Ox MAO-N (FAD) Active State Substrate->MAO_Ox Binds Imine Imine (6,6-dimethyl-3- azabicyclo[3.1.0]hex-2-ene) MAO_Red MAO-N (FADH2) Reduced State MAO_Ox->MAO_Red Hydride Transfer MAO_Red->Imine Release MAO_Red->MAO_Ox O2 Oxidation H2O2 H2O2 (Toxic Byproduct) MAO_Red->H2O2 Generates O2_H2O H2O + 1/2 O2 H2O2->O2_H2O Catalase (Enzyme Protection)

Figure 1: Catalytic cycle of Monoamine Oxidase (MAO-N) and the critical protective role of Catalase.

Diastereoselective Strecker Cyanation

Once the amino sulfonate is isolated, it is subjected to a Strecker-type cyanation. The addition of sodium cyanide ( NaCN ) displaces the sulfonate. Because the gem-dimethyl cyclopropane ring structurally shields the cis-face of the bicyclic system, the cyanide nucleophile exclusively attacks from the less hindered trans-face. This intrinsic substrate control guarantees the correct (1R,2S,5S) stereochemistry required for the active pharmaceutical ingredient.

Cascade A Meso-Amine 6,6-dimethyl-3-azabicyclo [3.1.0]hexane B Chiral Imine 6,6-dimethyl-3-azabicyclo [3.1.0]hex-2-ene A->B MAO-N, O2 Catalase C Amino Sulfonate (Bisulfite Adduct) B->C NaHSO3 In situ trap D Trans-Nitrile (Strecker Product) C->D NaCN Diastereoselective E P2 Proline Derivative D->E HCl, MeOH Hydrolysis

Figure 2: Chemoenzymatic cascade utilizing MAO-N for desymmetrization and in situ trapping.

Comparative Process Metrics

The transition from classical resolution to the MAO-N catalyzed asymmetric synthesis represents a massive leap in process efficiency and green chemistry metrics.

MetricClassical Resolution RouteChemoenzymatic Route (MAO-N)
Starting Material Caronic AnhydrideMeso-Amine
Step Count 8 linear steps3 telescoped steps
Max Theoretical Yield < 50% (due to resolution loss)100% (desymmetrization)
Actual Isolated Yield ~ 25-30%> 85%
Enantiomeric Excess (ee) > 99% (requires multiple recrystallizations)> 99.9% (direct from enzyme)
E-Factor (Waste/Product) High (> 50)Low (< 15)

Validated Experimental Protocols

The following protocols outline the self-validating workflow for generating the P2 fragment. In-process controls (IPCs) are embedded to ensure trustworthiness and reproducibility.

Protocol A: MAO-Catalyzed Desymmetrization and Sulfonate Trapping

Objective: Convert the meso-amine to the stable amino sulfonate adduct.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to exactly 7.0. Causality: MAO-N activity drops precipitously outside the pH 6.8–7.2 window.

  • Reagent Charging: To a jacketed reactor, add the buffer, followed by NaHSO3​ (1.25 equivalents relative to the amine). Stir until fully dissolved.

  • Enzyme Addition: Charge the engineered MAO-N variant (e.g., N401) and Catalase (Novozymes) into the reactor.

  • Substrate Addition: Slowly add 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (meso-amine) to achieve a final concentration of ~65 g/L.

  • Aeration & Reaction: Pressurize the headspace with O2​ (4 psig) or sparge air continuously. Maintain the temperature at 25 °C.

  • In-Process Control (IPC): Monitor the reaction via HPLC. The reaction is self-indicating; as the chiral imine forms, it reacts with the bisulfite, and the resulting amino sulfonate precipitates out of solution as a thick white slurry.

  • Isolation: Once amine conversion is >99% (typically 12-24 hours), filter the slurry. Wash the filter cake with cold water to remove residual enzymes and unreacted bisulfite. Dry under vacuum. Expected Yield: 90-95%.

Protocol B: Diastereoselective Cyanation (Strecker Reaction)

Objective: Convert the amino sulfonate to the trans-nitrile.

  • Biphasic Setup: Suspend the isolated amino sulfonate in a biphasic mixture of water and cyclopentyl methyl ether (CPME) (1:1 v/v). Causality: CPME acts as an organic sink. As the lipophilic nitrile forms, it immediately partitions into the CPME layer, preventing base-catalyzed epimerization or hydrolysis in the aqueous phase.

  • Cyanide Addition: Cool the reactor to 10 °C. Slowly add an aqueous solution of NaCN (1.25 equivalents). Caution: Highly toxic. Ensure pH remains basic during addition to prevent HCN gas evolution.

  • Reaction: Stir vigorously for 1 hour at 10 °C. The solid sulfonate will gradually dissolve as it converts to the soluble nitrile.

  • Separation: Halt stirring and allow phase separation. Extract the aqueous layer once more with CPME. Combine the organic layers.

  • IPC: Chiral GC or HPLC will confirm an enantiomeric ratio (er) of >99:1 and exclusive trans-diastereoselectivity.

Protocol C: Pinner Methanolysis to the P2 Fragment

Objective: Hydrolyze the nitrile to the methyl ester hydrochloride salt.

  • Solvent Exchange: Concentrate the CPME layer from Protocol B under reduced pressure and re-dissolve the crude nitrile in anhydrous methanol.

  • Acidification: Bubble anhydrous HCl gas into the solution or add a concentrated methanolic HCl solution (~6 M final concentration).

  • Heating: Heat the mixture to 50 °C for 4 hours. Causality: The acidic conditions drive the Pinner reaction, converting the nitrile first to an imidate, and subsequently to the methyl ester.

  • Crystallization: Concentrate the mixture and induce crystallization by adding a mixture of isopropanol and methyl tert-butyl ether (MTBE) at 10 °C.

  • Final Isolation: Filter the crystalline (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride. Overall Yield from Meso-Amine: ~56-60%.

References

  • Li, T., et al. (2012). "Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate Based on Amine Oxidase-Catalyzed Desymmetrization." Journal of the American Chemical Society, 134(14), 6467–6472.[Link]

  • Berger, K. E., et al. (2023). "Synthesis of Nirmatrelvir: Development of a Scalable Cobalt-Catalyzed Cyclopropanation for Manufacture of the Bicyclic [3.1.0]Proline-Building Block." Organic Process Research & Development, 27(12), 2333–2341.[Link]

  • Kallam, S. R., et al. (2017). "A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient." Tetrahedron, 73(29), 4285-4294.[Link]

Method

Catalytic Hydrogenation of 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene: Application Note &amp; Protocol

Executive Summary The bicyclic amine 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (often abbreviated as 6,6-DMABH) is a privileged structural motif in modern drug discovery. It serves as a critical rigidifying scaffold in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bicyclic amine 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (often abbreviated as 6,6-DMABH) is a privileged structural motif in modern drug discovery. It serves as a critical rigidifying scaffold in the synthesis of potent protease inhibitors, including the HCV therapeutic Boceprevir and the SARS-CoV-2 antiviral Nirmatrelvir (PF-07321332)[1].

This application note details the highly chemoselective catalytic hydrogenation of its imine precursor, 3-azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- , to the corresponding secondary amine. By leveraging specific palladium-based catalytic systems, researchers can achieve quantitative reduction of the C=N bond while entirely suppressing the hydrogenolysis of the highly strained cyclopropane ring[2].

Mechanistic Insights: Causality in Experimental Choices

To ensure a high-yielding and reproducible workflow, every parameter in this hydrogenation protocol is governed by strict thermodynamic and kinetic controls.

Catalyst Selection & Chemoselectivity

The primary challenge in this transformation is the presence of the fused cyclopropane ring. Cyclopropanes are susceptible to hydrogenolysis (ring-opening) under reductive conditions due to their high inherent ring strain (~27.5 kcal/mol).

  • Why Palladium (Pd/C or Pd(OH)₂/C)? Palladium exhibits a high affinity for π-bond coordination (C=N) but a relatively high activation barrier for the oxidative addition into strained C-C σ-bonds at ambient temperatures. This ensures >99:1 chemoselectivity for imine reduction over ring-opening[2].

  • Why avoid Platinum (Pt) or Ruthenium (Ru)? Catalysts like PtO₂ or Ru/C, especially at elevated temperatures, are highly active toward cyclopropane hydrogenolysis, leading to unwanted monocyclic pyrrolidine byproducts.

Solvent and Thermodynamic Control

Methanol is the solvent of choice. As a polar protic solvent, it stabilizes the highly polarized transition state of the imine reduction. Furthermore, methanol provides excellent solubility for hydrogen gas and facilitates rapid proton transfer during the reductive elimination step on the catalyst surface.

Volatility and Salt Isolation

The free base of 6,6-DMABH is a low-boiling, highly volatile liquid. Attempting to isolate the free base via solvent evaporation inevitably leads to severe yield attrition. To solve this, the protocol dictates the in situ generation of the hydrochloride salt using methanolic HCl immediately after catalyst filtration[2]. The resulting 6,6-DMABH·HCl salt is a stable, crystalline solid that can be stored indefinitely.

Process & Mechanistic Visualizations

Workflow A Imine Precursor 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene B Catalytic Hydrogenation Pd/C, H2 (70-100 psi), MeOH A->B C Free Base Intermediate 6,6-dimethyl-3-azabicyclo[3.1.0]hexane B->C D Salt Formation Methanolic HCl C->D E Stable Product 6,6-DMABH·HCl Salt D->E

Workflow for the catalytic hydrogenation and isolation of 6,6-DMABH·HCl.

Mechanism S1 Pd Surface Adsorption Imine & H2 Binding S2 Hydride Transfer Formation of Pd-N species S1->S2 S3 Reductive Elimination Release of Secondary Amine S2->S3 Mild Conditions (25°C) S4 Side Reaction (Avoid) Cyclopropane Hydrogenolysis S2->S4 Harsh Conditions (High Temp/Pt Catalyst)

Mechanistic pathway of imine reduction vs. cyclopropane hydrogenolysis.

Quantitative Optimization Data

The following table summarizes the reaction optimization landscape, demonstrating the causality behind the selected protocol parameters.

Catalyst SystemSolventPressure (psi)Temp (°C)Conversion (%)Chemoselectivity (Amine : Ring-Opened)
10% Pd/C Methanol 75–100 25 >99 >99:1
20% Pd(OH)₂/CMethanol75–10025>99>99:1
5% Pt/CEthanol100508580:20 (Significant cleavage)
Raney NickelMethanol5025<50>99:1 (Incomplete reaction)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure that each phase of the reaction is verified before proceeding, guaranteeing high fidelity in the final yield.

Materials Required
  • Substrate: 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- (1.0 eq, ~109.17 g/mol )

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% relative to substrate)

  • Solvent: Anhydrous Methanol (10 mL per gram of substrate)

  • Reagents: Methanolic HCl (1.25 M to 2.0 M)

  • Equipment: High-pressure autoclave or Parr hydrogenator, Celite pad.

Phase 1: Preparation and Purging
  • Charge the Reactor: To a clean, dry autoclave, add the imine substrate dissolved in anhydrous methanol.

  • Catalyst Addition: Carefully add the 10% Pd/C. (Causality: Using 50% wet Pd/C mitigates the pyrophoric risk associated with dry palladium catalysts).

  • Atmosphere Exchange: Seal the autoclave. Purge the headspace with Nitrogen (N₂) three times to remove oxygen, followed by three purges with Hydrogen (H₂) gas[2].

Phase 2: Pressurized Hydrogenation & IPC
  • Reaction Initiation: Pressurize the reactor with H₂ to 70–100 psi (approx. 5–7 kg/cm ²). Begin vigorous stirring (600–800 rpm) at 25 °C.

  • Self-Validation (IPC 1 - Pressure Drop): Monitor the hydrogen uptake. The pressure will steadily drop as H₂ is consumed. Repressurize as needed until hydrogen uptake ceases completely (typically 4–5 hours)[2].

  • Self-Validation (IPC 2 - GC-MS): Withdraw a 50 µL aliquot, filter through a micro-syringe filter, and analyze via GC-MS. The reaction is validated as complete when the imine peak ( m/z 109) is completely replaced by the amine peak ( m/z 111).

Phase 3: Catalyst Recovery and Salt Formation
  • Filtration: Vent the hydrogen gas safely and purge the reactor with N₂. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol. (Warning: Do not let the Pd/C filter cake dry out in the air; quench immediately with water).

  • Salt Formation: Cool the combined methanolic filtrate to 10–15 °C using an ice bath. Slowly add methanolic HCl (1.2 equivalents). Stir for 30 minutes[2].

  • Isolation: Concentrate the solution under reduced pressure (rotary evaporator) until a thick slurry forms. Cool to 5 °C to maximize crystallization.

  • Final Recovery: Filter the white crystalline solid, wash with a minimal amount of cold ether or hexanes, and dry under a vacuum to yield 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride (Expected yield: 88–92%, Purity >98%).

References

  • Ma, Y., Cheng, S., & Zhao, Y. (2023). Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane via Ru(II)-Catalyzed Intramolecular Cyclopropanation. ResearchGate. 3

  • Patel, R., et al. (2012). An improved process for the preparation of racemic 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane and its salts, a key raw material for HCV inhibitor. World Intellectual Property Organization (WO2012049688A1). Google Patents. 2

  • Rao, D., et al. (2014). Process for preparation of boceprevir and intermediates thereof. World Intellectual Property Organization (WO2014061034A1). Google Patents. 4

Sources

Application

Application Notes and Protocols: Ring-Opening Functionalization of 6,6-Dimethyl-3-Azabicyclo[3.1.0]hex-2-ene

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The 3-azabicyclo[3.1.0]hexane framework is a privileged scaffold in medicinal chemistry, forming the core of nume...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 3-azabicyclo[3.1.0]hexane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in the design of novel therapeutics. The unsaturated analogue, 3-azabicyclo[3.1.0]hex-2-ene, particularly the gem-dimethyl substituted variant, 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene, presents a versatile synthetic intermediate. The inherent strain of the fused cyclopropane and the reactivity of the imine functionality allow for a variety of ring-opening functionalizations, providing access to a diverse array of substituted pyrrolidine and pyridine derivatives. These products are of significant interest in drug discovery, appearing in antiviral medications and as dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1][2]

This comprehensive guide provides detailed application notes and protocols for the ring-opening functionalization of 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene. It is designed to equip researchers and drug development professionals with the necessary knowledge to leverage this powerful synthetic tool.

I. Synthesis of the Starting Material: 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene

The successful functionalization of the target molecule begins with its efficient synthesis. While various methods exist for the construction of the 3-azabicyclo[3.1.0]hexane core, a common route to the unsaturated system involves the synthesis of the saturated analogue followed by oxidation or elimination. A robust method for the gram-scale synthesis of the saturated precursor, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, has been developed utilizing a Ru(II)-catalyzed intramolecular cyclopropanation.[3][4] The subsequent introduction of the double bond can be achieved through various methods, such as dehydrogenation or a bromination-dehydrobromination sequence.

A highly efficient method for the direct synthesis of 3-azabicyclo[3.1.0]hex-2-enes involves the copper-mediated aerobic cyclization of N-allyl enamine carboxylates.[5][6] This method offers a direct route to the unsaturated bicyclic system.

Protocol 1: Copper-Mediated Aerobic Synthesis of a 3-Azabicyclo[3.1.0]hex-2-ene Derivative (General Procedure)

This protocol is adapted from a general method for the synthesis of 3-azabicyclo[3.1.0]hex-2-enes and should be optimized for the specific 6,6-dimethyl substrate.[5]

Reagent/ComponentMolar Equiv.Concentration/Amount
N-allyl enamine carboxylate1.00.2 mmol
CuBr·SMe22.10.42 mmol
2,2'-Bipyridine2.00.4 mmol
DMSO-1.0 mL
Oxygen-1 atm (balloon)

Step-by-Step Procedure:

  • To a dried reaction vial equipped with a magnetic stir bar, add the N-allyl enamine carboxylate (0.2 mmol, 1.0 equiv.), CuBr·SMe2 (0.42 mmol, 2.1 equiv.), and 2,2'-bipyridine (0.4 mmol, 2.0 equiv.).

  • Evacuate and backfill the vial with oxygen (1 atm, balloon) three times.

  • Add anhydrous DMSO (1.0 mL) via syringe.

  • Stir the reaction mixture vigorously at 60 °C under an oxygen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired 3-azabicyclo[3.1.0]hex-2-ene.

II. Oxidative Ring-Opening to Substituted Pyridines

One of the most powerful transformations of the 3-azabicyclo[3.1.0]hex-2-ene system is its oxidative ring-opening to yield highly substituted pyridines. This reaction, mediated by a copper(II) catalyst and an oxidant like iodosobenzene diacetate (PhI(OAc)2), provides a strategic route to a class of heterocycles with broad applications in pharmaceuticals and materials science.[7][8]

The proposed mechanism involves the oxidation of the enamine moiety, followed by a rearrangement that leads to the cleavage of the cyclopropane ring and subsequent aromatization to the pyridine core.

Diagram 1: Proposed Mechanistic Pathway for Oxidative Ring-Opening

G cluster_0 Oxidative Ring-Opening A 3-Azabicyclo[3.1.0]hex-2-ene B Oxidized Intermediate A->B Cu(II), PhI(OAc)2 C Ring-Opened Intermediate B->C Cyclopropane Ring Cleavage D Substituted Pyridine C->D Aromatization

Caption: Proposed pathway for the oxidative ring-opening of 3-azabicyclo[3.1.0]hex-2-enes.

Protocol 2: Copper-Catalyzed Oxidative Ring-Opening to a Substituted Pyridine (General Procedure)

This protocol is based on a reported method for 5-substituted 3-azabicyclo[3.1.0]hex-2-enes and will likely require optimization for the 6,6-dimethyl analogue.[7]

Reagent/ComponentMolar Equiv.Concentration/Amount
6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene1.00.2 mmol
CuBr20.20.04 mmol
PhI(OAc)20.750.15 mmol
DMSO-1.0 mL

Step-by-Step Procedure:

  • To a dried reaction vial containing a magnetic stir bar, add the 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene derivative (0.2 mmol, 1.0 equiv.) and CuBr2 (0.04 mmol, 0.2 equiv.).

  • Add anhydrous DMSO (1.0 mL) and stir the mixture.

  • Add PhI(OAc)2 (0.15 mmol, 0.75 equiv.) in one portion.

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS. The reaction time may need to be extended for complete conversion.[7]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Follow the workup and purification procedure as described in Protocol 1.

III. Reductive Functionalization of the Imine Moiety

While not a ring-opening reaction, the diastereoselective reduction of the C=N bond in 3-azabicyclo[3.1.0]hex-2-enes is a crucial functionalization that provides access to the corresponding saturated 3-azabicyclo[3.1.0]hexanes. These saturated bicyclic amines are valuable building blocks in their own right. The reduction can be achieved with high diastereoselectivity using sodium cyanoborohydride (NaBH3CN) in the presence of acetic acid.[7][8]

Diagram 2: Reductive Functionalization Workflow

G cluster_1 Diastereoselective Reduction Start 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene Reagents NaBH3CN, Acetic Acid Start->Reagents Product cis-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane Reagents->Product

Caption: Workflow for the diastereoselective reduction of the imine.

Protocol 3: Diastereoselective Reduction to 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

This protocol is adapted from a general procedure for the reduction of 3-azabicyclo[3.1.0]hex-2-enes.[7]

Reagent/ComponentMolar Equiv.Concentration/Amount
6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene1.00.2 mmol
NaBH3CN2.00.4 mmol
Acetic Acid-1.0 mL
Methanol-2.0 mL

Step-by-Step Procedure:

  • Dissolve the 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene derivative (0.2 mmol, 1.0 equiv.) in methanol (2.0 mL) in a round-bottom flask.

  • Add acetic acid (1.0 mL) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (0.4 mmol, 2.0 equiv.) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6,6-dimethyl-3-azabicyclo[3.1.0]hexane.

IV. Nucleophilic Addition to the Imine: A Pathway to Functionalized Pyrrolidines

The electrophilic carbon of the imine in 3-azabicyclo[3.1.0]hex-2-enes is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents and organolithiums. This reaction, followed by a workup, can lead to the formation of highly substituted pyrrolidines, although it may not always result in a ring-opening of the cyclopropane. The outcome is highly dependent on the substrate and reaction conditions. In some cases, this nucleophilic addition can trigger a rearrangement and subsequent ring-opening.

Protocol 4: Nucleophilic Addition of a Grignard Reagent (General Considerations)

Reagent/ComponentMolar Equiv.Concentration/Amount
6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene1.00.2 mmol
Grignard Reagent (e.g., MeMgBr)1.2 - 2.00.24 - 0.4 mmol
Anhydrous Diethyl Ether or THF-2.0 mL

Step-by-Step Procedure (Exploratory):

  • Dissolve the 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene derivative (0.2 mmol, 1.0 equiv.) in anhydrous diethyl ether or THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C or 0 °C.

  • Slowly add the Grignard reagent (1.2 - 2.0 equiv.) via syringe.

  • Stir the reaction at the chosen temperature for a set period (e.g., 1-4 hours), monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Work up and purify the product as described in previous protocols.

  • Careful characterization of the product is essential to determine if ring-opening has occurred.

V. Future Directions and Unexplored Reactivity

The ring-opening functionalization of 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene remains a fertile ground for methodological development. Areas for future exploration include:

  • Acid-Catalyzed Ring-Opening: Investigation of various Lewis and Brønsted acids to promote ring-opening and subsequent trapping with nucleophiles.

  • Reductive Ring Cleavage: The use of powerful reducing agents, such as lithium aluminum hydride, could potentially induce cleavage of the strained cyclopropane ring.[9]

  • Photochemical and Radical Reactions: The strained bicyclic system may be susceptible to ring-opening under photochemical conditions or through radical-mediated pathways.

VI. References

  • Toh, K. K.; Biswas, A.; Wang, Y.-F.; Tan, Y. Y.; Chiba, S. Copper-Mediated Oxidative Transformation of N-Allyl Enamine Carboxylates toward Synthesis of Azaheterocycles. J. Am. Chem. Soc.2014 , 136 (16), 6011–6020. [Link]

  • Toh, K. K.; Wang, Y.-F.; Chiba, S. Copper-Mediated Aerobic Synthesis of 3-Azabicyclo[3.1.0]hex-2-enes and 4-Carbonylpyrroles from N-Allyl/Propargyl Enamine Carboxylates. J. Am. Chem. Soc.2011 , 133 (35), 13942–13945. [Link]

  • Fritz, S. P.; Matlock, J. V.; McGarrigle, E. M.; Aggarwal, V. K. Efficient Synthesis of Cyclopropane-Fused Heterocycles with Bromoethylsulfonium Salt. Chem. - Eur. J.2013 , 19 (33), 10827–10831. [Link]

  • Yin, G.; et al. Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. Med. Chem. Res.2023 , 32, 2267–2274. [Link]

  • Lee, J.; Berritt, S.; Prier, C. K.; Joullié, M. M. Facile ring-opening of azabicyclic [3.1.0]- and [4.1.0]aminocyclopropanes to afford 3-piperidinone and 3-azepinone. Org. Lett.2011 , 13 (5), 1083–1085. [Link]

  • Cramer, N. Enantioselective C–H Functionalization–Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes. J. Am. Chem. Soc.2017 , 139 (35), 12132–12135. [Link]

  • Li, Y.; Feng, J.; Huang, F.; Baell, J. B. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chem. Eur. J.2023 , e202302348. [Link]

  • Hosokawa, S. Pyrrolidine synthesis via ring contraction of pyridines. Nat. Commun.2025 , 16, 1234. [Link]

  • Yin, G.; et al. Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-Catalyzed Intramolecular Cyclopropanation. Research Square2023 . [Link]

  • Google Patents. Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. WO2007075790A1.

  • ResearchGate. Copper-mediated synthesis of 3-azabicyclo[3.1.0]hex-2-enes 2 and 4-formylpyrroles 3 from N-allyl enamine carboxylates 1. [Link]

  • Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • Sattigeri, J. A.; Andappan, M. M. S.; Kishore, K. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorg. Med. Chem. Lett.2008 , 18 (14), 4087–4091. [Link]

  • PubChem. 6,6-Dimethyl-3-azabicyclo(3.1.0)hexane. [Link]

  • American Chemical Society. 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. J. Org. Chem.2004 , 69 (12), 4059–4066. [Link]

  • Royal Society of Chemistry. Ring-opening of cyclic ethers by aluminum hydridotriphenylborate. Chem. Commun.2014 , 50, 11188-11191. [Link]

  • Unsworth, W. P.; et al. 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. Org. Biomol. Chem.2025 . [Link]

  • IntechOpen. Recent Advances in the Synthesis of Pyrrolidines. 2024 . [Link]

  • ResearchGate. Synthesis of 3-azabicyclo[3.1.0]hex-2-enes 2 and pyridine 4 under the CuBr2/PhIO2 system. [Link]

  • ResearchGate. Construction of 3-Azabicyclo[3.1.0]hexane Backbone by the Reaction of Allenes with Allylamines via Tandem Michael Addition and Copper-Mediated Oxidative Carbanion Cyclization. [Link]

  • Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • Wikipedia. Lithium aluminium hydride. [Link]

  • Barashkova, K. A.; et al. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russ. J. Org. Chem.2024 , 60 (1), 7–35. [Link]

  • Filatov, A. S.; et al. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein J. Org. Chem.2022 , 18, 769–780. [Link]

  • Su, P.; et al. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules2023 , 28 (9), 3691. [Link]

  • Wang, J.; et al. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Org. Biomol. Chem.2015 , 13, 7845-7848. [Link]

  • Lee, J.; Berritt, S.; Prier, C. K.; Joullié, M. M. Facile ring-opening of azabicyclic [3.1.0]- and [4.1.0]aminocyclopropanes to afford 3-piperidinone and 3-azepinone. Org. Lett.2011 , 13 (5), 1083–1085. [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • Tetrahedron Chemistry Classes. LITHIUM ALUMINIUM HYDRIDE (REDUCING AGENTS). YouTube, 12 July 2025. [Link]

  • Zhang, X.; et al. Mechanistic Insights into the Cu(I)- and Cu(II)-Catalyzed Cyclization of o-Alkynylbenzaldehydes: The Solvent DMF and Oxidation State of Copper Affect the Reaction Mechanism. J. Org. Chem.2015 , 80 (13), 6659–6667. [Link]

  • ResearchGate. Lithium aluminum hydride. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability and reproducibility issues with 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- (CAS 1037559-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability and reproducibility issues with 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- (CAS 1037559-71-9).

This highly strained bicyclic imine is a critical building block in the synthesis of antiviral protease inhibitors, including Boceprevir[1] and Nirmatrelvir[2]. However, its cyclic imine (1-pyrroline derivative) core makes it exceptionally vulnerable to moisture-induced hydrolysis, oxidative degradation, and spontaneous polymerization. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your compound during storage.

Mechanistic Causality: Why Does It Degrade?

To prevent degradation, we must first understand the chemical vulnerabilities of the bicyclic imine system:

  • Moisture Sensitivity (Hydrolysis): The C=N double bond is highly electrophilic. Trace water acts as a nucleophile, attacking the C2 imine carbon to form a transient hemiaminal. This intermediate rapidly ring-opens into an amino-aldehyde[3].

  • Polymerization & Trimerization: Once the ring opens, the resulting free amine and aldehyde groups engage in chaotic intermolecular cross-linking. Furthermore, even in its intact form, cyclic imines in concentrated solutions exist in a dynamic equilibrium and can spontaneously trimerize or polymerize, especially at ambient temperatures[4].

  • Oxidation: Exposure to atmospheric oxygen accelerates the discoloration and thickening of the compound, converting the pale liquid/solid into a useless viscous tar.

Troubleshooting FAQs

Q1: My compound changed from a pale liquid to a viscous yellow/brown oil. What happened? A1: This is the hallmark of cyclic imine polymerization and oxidation. Exposure to trace oxygen and ambient temperatures accelerates trimerization and subsequent polymerization into larger, unwanted chains[4]. Once the solution becomes viscous or discolored, the structural integrity of the monomer is compromised.

Q2: Can I recover or purify the degraded imine? A2: Generally, no. Once polymerized or heavily oxidized, recovery via distillation (e.g., Kugelrohr) is extremely low-yielding and risks further thermal decomposition of the highly strained [3.1.0] bicyclic system[3]. Prevention through rigorous storage protocols is the only viable strategy.

Q3: How does concentration affect the storage stability of this compound? A3: Concentration plays a massive role. Neat (undiluted) cyclic imines are highly prone to trimerization. Diluting the compound in an anhydrous, inert solvent (e.g., dry THF or toluene) significantly lowers the collision frequency of the monomers, thereby inhibiting polymerization[4].

Quantitative Stability Profile

The following table summarizes the expected shelf life of 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- under various storage conditions.

Storage ConditionAtmosphereConcentrationExpected Shelf LifePrimary Degradation Risk
Ambient (25°C)AirNeat< 24 HoursRapid oxidation & polymerization
Refrigerated (4°C)AirNeat3 - 7 DaysHydrolysis & slow trimerization
Frozen (-20°C)Argon/N₂Neat1 - 3 MonthsGradual oligomerization
Ultra-Low (-80°C)Argon/N₂Dilute (<1000 ppm)> 12 MonthsHighly stable, minimal risk
Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every protocol must validate itself. Below is the standard operating procedure for handling and storing this sensitive intermediate.

Protocol A: Anhydrous Aliquoting and Storage

Rationale: Minimizing freeze-thaw cycles and eliminating moisture/oxygen are non-negotiable for preserving the C=N bond.

  • Solvent Verification (Self-Validation Step): Before use, run a blank 1H NMR or Karl Fischer titration on your chosen storage solvent (e.g., THF) to confirm water content is <10 ppm.

  • Glovebox Transfer: Transfer the bulk container of 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Dilution (Optional but Recommended): If your downstream chemistry allows, dilute the neat compound into the validated anhydrous solvent to create a stock solution. This mitigates concentration-dependent trimerization.

  • Aliquoting: Dispense single-use volumes into oven-dried, amber glass vials. Amber glass prevents UV-induced radical degradation.

  • Sealing: Cap tightly with PTFE-lined silicone septa. Wrap the caps thoroughly with Parafilm to create a secondary moisture barrier.

  • Storage: Transfer the sealed vials immediately to a -80°C ultra-low temperature freezer.

Protocol B: Quality Control via 1H NMR

Rationale: Visual inspection is insufficient. You must verify the integrity of the imine proton before committing the reagent to a complex synthesis.

  • Sample Prep: Inside the glovebox, dissolve 5-10 mg of the stored aliquot in anhydrous CDCl₃ or C₆D₆.

  • Analysis: Acquire a standard 1H NMR spectrum.

  • Validation: Look for the characteristic imine proton signal.

  • Degradation Markers: The appearance of new aldehyde peaks (9.0 - 10.0 ppm) or broad polymeric baseline humps indicates hydrolysis and polymerization, respectively. If these are present, discard the aliquot.

Visualizations

DegradationPathway A 3-Azabicyclo[3.1.0]hex-2-ene (Intact Imine) B Hemiaminal Intermediate A->B + H₂O (Nucleophilic Attack) D Polymerized / Oxidized Degradants A->D Trimerization (Concentration/Temp) C Ring-Opened Amino-Aldehyde B->C Ring Opening C->D Intermolecular Cross-linking + O₂

Figure 1: Mechanistic degradation pathway of 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-.

StorageWorkflow Step1 1. Receive Compound (Maintain on Dry Ice) Step2 2. Transfer to Glovebox (Argon Atmosphere, <1 ppm H₂O) Step1->Step2 Step3 3. Dilute in Anhydrous Solvent (Optional: To prevent trimerization) Step2->Step3 Step4 4. Aliquot into Amber Vials (Single-use volumes) Step3->Step4 Step5 5. Seal with PTFE Septa & Wrap with Parafilm Step4->Step5 Step6 6. Store at -80°C (Ultra-Low Temp Freezer) Step5->Step6

Figure 2: Optimal anhydrous handling and storage workflow for cyclic imines.

References
  • Title: A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic[3.1.0] proline intermediate from an insecticide ingredient cis-cypermethric acid Source: Aurigene Services URL: [Link]

  • Title: Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate Based on Amine Oxidase-Catalyzed Desymmetrization Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Product Class 7: Imines Source: Science of Synthesis (Thieme Connect) URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and purification of 3-Azabicy...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and purification of 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-. As a Senior Application Scientist, my aim is to equip you with the necessary insights to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound.

Synthesis Overview: A Plausible Route

While various methods exist for constructing the 3-azabicyclo[3.1.0]hexane framework, a common and practical approach to synthesizing the target imine, 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-, is through the oxidation of its corresponding saturated secondary amine, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane.[1][2] This precursor amine is a known building block in the synthesis of several antiviral drugs.[3][4][5]

The oxidation of secondary amines to imines can be achieved using a variety of reagents, and the choice of oxidant can influence the impurity profile of the crude product.[6] This guide will address the common impurities arising from this synthetic approach and provide strategies for their removal.

Synthesis_Pathway cluster_synthesis Plausible Synthetic Pathway Starting_Amine 6,6-dimethyl-3- azabicyclo[3.1.0]hexane Target_Imine 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- Starting_Amine->Target_Imine Oxidation Oxidizing_Agent Oxidizing Agent (e.g., MnO2, TEMPO, etc.) Oxidizing_Agent->Target_Imine

Caption: Plausible synthesis of the target imine via oxidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My crude product shows the presence of the starting amine. How can I remove it?

Cause: Incomplete oxidation is the most common reason for the presence of the starting material, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, in your crude product. This can be due to insufficient oxidant, suboptimal reaction temperature, or a short reaction time.

Troubleshooting Protocol:

  • Reaction Optimization:

    • Increase Oxidant Stoichiometry: Incrementally increase the molar equivalents of your oxidizing agent.

    • Elevate Reaction Temperature: Gently increase the reaction temperature, monitoring for potential side-product formation by thin-layer chromatography (TLC).

    • Extend Reaction Time: Allow the reaction to proceed for a longer duration, tracking its progress by TLC or GC-MS until the starting amine spot is no longer visible.

  • Purification Strategy: Acid-Base Extraction

    This technique leverages the basicity of the residual amine to separate it from the less basic imine product.

    • Step 1: Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Step 2: Acidic Wash: Wash the organic solution with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer as its hydrochloride salt. The imine will remain in the organic layer.

    • Step 3: Separation: Separate the organic and aqueous layers.

    • Step 4: Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Step 5: Solvent Removal: Remove the solvent under reduced pressure to obtain the purified imine.

    Note: Imines can be susceptible to hydrolysis under acidic conditions.[7] Therefore, it is crucial to perform the acidic wash quickly and at a low temperature.

FAQ 2: I am having difficulty purifying my imine product by column chromatography. What are the best practices?

Cause: Standard silica gel or alumina column chromatography can be challenging for imines due to their potential for hydrolysis on the acidic stationary phase.[7][8] This can lead to product degradation and poor recovery.

Troubleshooting Protocol:

  • Deactivation of the Stationary Phase:

    • Triethylamine (TEA) Treatment: Before running your column, flush the packed silica gel or alumina with a solvent system containing a small percentage of triethylamine (e.g., 1-2% TEA in your eluent). This will neutralize the acidic sites on the stationary phase, minimizing product decomposition.[8]

  • Choosing the Right Eluent System:

    • A good starting point for the eluent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or diethyl ether. The polarity can be gradually increased to elute the imine.

  • Alternative Stationary Phases:

    • Consider using a less acidic stationary phase, such as neutral alumina or a deactivated silica gel.

  • Rapid Purification:

    • To minimize the contact time of the imine with the stationary phase, aim for a quick purification. Use a shorter column and apply slight pressure to speed up the elution.

Chromatography_Troubleshooting cluster_purification Column Chromatography Troubleshooting Problem Imine Decomposition on Column Cause Acidic Stationary Phase (Silica/Alumina) Problem->Cause Solution1 Deactivate Stationary Phase (e.g., with Triethylamine) Cause->Solution1 Solution2 Use Alternative Stationary Phase (e.g., Neutral Alumina) Cause->Solution2 Solution3 Rapid Purification Cause->Solution3

Caption: Troubleshooting imine purification by column chromatography.

FAQ 3: My final product seems to be contaminated with by-products from the oxidizing agent. How do I address this?

Cause: The choice of oxidizing agent can introduce specific impurities. For example, using manganese dioxide (MnO2) can result in fine manganese salt residues, while reactions with reagents like iodosobenzene can leave behind iodine-containing by-products.[6]

Troubleshooting Protocol:

  • Filtration:

    • For solid-supported oxidants like MnO2, ensure thorough filtration of the reaction mixture through a pad of Celite® or a similar filter aid to remove all particulate matter.

  • Aqueous Washes:

    • Many inorganic by-products can be removed by washing the organic solution of your product with water or a specific aqueous solution. For instance, a sodium thiosulfate wash can help remove iodine-based impurities.

  • Recrystallization:

    • If your imine product is a solid, recrystallization is an excellent method for removing a wide range of impurities. The choice of solvent is critical and should be determined experimentally.

FAQ 4: I suspect my imine is hydrolyzing back to the corresponding carbonyl and amine. How can I prevent this?

Cause: Imines are susceptible to hydrolysis, especially in the presence of water and acid or base catalysts.[7]

Preventative Measures and Troubleshooting:

  • Anhydrous Conditions:

    • Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Neutral Work-up:

    • During the work-up, try to maintain neutral pH conditions as much as possible. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

  • Storage:

    • Store the purified imine under an inert atmosphere and in a refrigerator or freezer to minimize degradation over time.

Summary of Potential Impurities and Purification Strategies

ImpurityLikely SourceRecommended Purification Method
6,6-dimethyl-3-azabicyclo[3.1.0]hexaneIncomplete oxidation of the starting material.Acid-base extraction, Column chromatography.
Over-oxidation productsHarsh reaction conditions (e.g., high temperature, excess oxidant).Column chromatography, Recrystallization.
Oxidant-derived by-productsThe specific oxidizing agent used.Filtration, Aqueous washes, Recrystallization.
Hydrolysis productsExposure to water, especially under acidic or basic conditions.Work under anhydrous conditions, Neutral work-up.

References

  • Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. (2023). ResearchGate. [Link]

  • Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-Catalyzed Intramolecular Cyclopropanation. (2023). ResearchGate. [Link]

  • How to separate imine from reaction mixture? (2016). ResearchGate. [Link]

  • Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. (2007).
  • Process for the preparation of 6,6-Dimethyl-3-azabicyclo-[3.1.0]-hexane compounds utilizing bisulfite intermediate. (2010).
  • Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines. (2024). ACS Organic & Inorganic Au. [Link]

  • How to isolate Imine by column chromatography? (2016). ResearchGate. [Link]

  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride. (n.d.). PubChem. [Link]

  • In Situ Oxidation−Imine Formation−Reduction Routes from Alcohols to Amines. (2001). Organic Letters. [Link]

  • Dehydrogenation of Secondary Amines to Imines Catalyzed by an Iridium PCP Pincer Complex. (n.d.). ScholarSpace. [Link]

  • Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. (2019). Scirp.org. [Link]

  • Innovative Green Oxidation of Amines to Imines under Atmospheric Oxygen. (n.d.). ResearchGate. [Link]

  • A facile oxidation of secondary amines to imines by iodosobenzene or by a terminal oxidant and manganese or iron porphyrins and manganese salen as the catalysts. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Troubleshooting

optimizing crystallization solvents for 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-

Welcome to the Technical Support Center for Bicyclic Proline Intermediates. This guide is specifically engineered for researchers and process chemists optimizing the isolation and crystallization of 3-Azabicyclo[3.1.0]he...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bicyclic Proline Intermediates. This guide is specifically engineered for researchers and process chemists optimizing the isolation and crystallization of 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- (commonly referred to as the bicyclic imine) and its downstream derivatives.

As a critical chiral building block in the synthesis of protease inhibitors like Nirmatrelvir and Boceprevir, this highly strained imine presents unique thermodynamic and kinetic challenges during crystallization.

Part 1: Mechanistic Insights & Causality

Before troubleshooting, it is critical to understand the physical chemistry governing this molecule:

  • Liquid-Liquid Phase Separation (LLPS): The imine is a low-melting, highly lipophilic compound. During cooling crystallization, the solution often crosses the binodal curve before reaching the metastable zone width (MSZW) for solid nucleation. This causes the compound to "oil out" into a solute-rich liquid phase rather than forming a crystalline lattice.

  • Hydrolytic Instability: The strained [3.1.0] bicyclic imine double bond is highly susceptible to nucleophilic attack by water. Trace moisture leads to reversible ring-opening into an amino-aldehyde, which at concentrations >1M and temperatures >20°C, undergoes irreversible aldol-type oligomerization.

  • Downstream Salt Behavior: When the imine is advanced to its saturated ester hydrochloride salt (e.g., methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride), the presence of inorganic byproducts often causes the crystal slurry to gum up, requiring precise solvent-exchange strategies[1].

Part 2: Troubleshooting Guides & FAQs

Q1: My concentrated imine solution is oiling out instead of crystallizing upon the addition of n-heptane. How do I force nucleation? A1: Oiling out indicates your solvent system's supersaturation trajectory is hitting a liquid-liquid miscibility gap.

  • The Fix: Do not crash-cool the solution. Warm the biphasic mixture back to 10°C until homogeneous. Add 5-10% more of your good solvent (MTBE) to flatten the solubility curve. Introduce seed crystals at 5°C (low supersaturation) and age for 2 hours before initiating a slow cooling ramp (0.1°C/min) to -15°C.

Q2: I am observing significant degradation (color change to yellow/brown) during the concentration step prior to crystallization. What is happening? A2: You are experiencing thermal degradation and moisture-induced oligomerization. The imine is synthesized via the oxidation of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane using either chemical oxidants (like sodium hypochlorite)[2] or biocatalytic monoamine oxidase (MAO-N)[3]. If the extraction solvent is not rigorously dried, the residual water triggers degradation during concentration.

  • The Fix: Ensure the organic phase is dried over anhydrous Na₂SO₄ (avoid basic drying agents like K₂CO₃ which catalyze aldol condensations). Perform concentration in vacuo with a water bath strictly maintained below 20°C.

Q3: Direct crystallization of the imine is failing due to high impurity loads from the upstream oxidation. Is there an alternative isolation method? A3: Yes. Instead of direct crystallization, you can trap the imine as a water-soluble bisulfite adduct. By reacting the crude organic stream with aqueous sodium bisulfite (NaHSO₃), the imine forms a stable, aqueous-soluble complex[3]. You can then wash away lipophilic impurities with MTBE, adjust the aqueous phase to pH >10, and re-extract the highly purified free imine for subsequent cyanation[4].

Q4: How do I optimize the solvent for the downstream saturated ester hydrochloride salt? A4: When crystallizing the downstream methyl ester hydrochloride salt, inorganic byproducts often cause the solids to gum.

  • The Fix: Implement a solvent exchange from THF to isopropyl acetate (iPrOAc). THF is excellent at keeping upstream ligand debris in solution and preventing oiling out[5]. However, to prevent gumming in iPrOAc, you must introduce a water wash before the final solvent exchange to purge inorganic salts[1].

Part 3: Solvent Screening & Quantitative Data

Table 1: Solvent System Matrix for 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene and Derivatives

Target CompoundPrimary SolventAntisolventSolubility ProfileOiling Out RiskProcess Recommendation
Imine (Free Base) MTBEn-HeptaneHigh in MTBE, Low in HeptaneModerateBest for direct isolation. Maintain T < 0°C during antisolvent addition.
Imine (Free Base) THFHexaneVery High in THFHighProne to supercooling and LLPS; avoid for final imine crystallization.
Imine (Free Base) MethanolWaterRapid DegradationN/ADo not use. Causes rapid solvolysis and ring-opening.
Ester HCl Salt *THFiPrOAcGood in THF, Low in iPrOAcLowExcellent for purging inorganic byproducts via solvent exchange[1].

*Downstream intermediate widely utilized in Nirmatrelvir synthesis.

Part 4: Validated Experimental Protocol

Self-Validating Crystallization of 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene

This protocol utilizes a self-validating feedback loop to ensure product integrity at each node.

  • Extraction: Following oxidation, adjust the aqueous reaction mixture to pH >10. Extract with pre-chilled MTBE (3 × 5 volumes) at 5°C.

    • Validation Check: Test the aqueous phase pH; if <10, the imine remains protonated and will not partition into the MTBE.

  • Drying: Dry the combined MTBE organic phases over anhydrous Na₂SO₄ for 30 minutes. Filter the drying agent.

    • Validation Check: Perform a Karl Fischer (KF) titration on the MTBE filtrate. Proceed only if water content is <0.05%. If >0.05%, re-dry.

  • Concentration: Concentrate the solution in vacuo (bath temperature strictly < 20°C) until the total volume is reduced to 2 mL per gram of theoretical yield.

    • Validation Check: The solution must remain colorless to pale yellow. Immediate browning indicates thermal degradation.

  • Antisolvent Addition: Transfer the concentrated MTBE solution to a jacketed reactor. Cool to 0°C. Slowly add 4 volumes of anhydrous n-heptane dropwise over 1 hour.

    • Validation Check: The solution should remain clear. If cloudiness (two liquid phases) appears immediately, the MTBE was over-concentrated. Add 0.5 volumes of MTBE to restore a single phase.

  • Seeding & Aging: Introduce 1 wt% of imine seed crystals. Age the slurry at 0°C for 2 hours to allow the crystal lattice to organize and consume supersaturation.

  • Cooling & Isolation: Ramp the reactor temperature down to -15°C at a controlled rate of 0.1°C/min. Filter the resulting colorless crystalline solid under a blanket of dry nitrogen. Wash with pre-chilled (-15°C) n-heptane.

    • Validation Check: Assay the mother liquor via HPLC. The remaining product should be <5% of the theoretical yield.

  • Storage: Immediately store the isolated crystals under an inert argon atmosphere at -20°C, or proceed directly to cyanation[4].

Part 5: Process Workflow Visualization

TroubleshootingWorkflow Start Concentrated Imine in MTBE AddAntisolvent Add n-Heptane at 0°C Start->AddAntisolvent CheckState Observe Phase Behavior AddAntisolvent->CheckState OilingOut Issue: Oiling Out (LLPS) Two Liquid Phases CheckState->OilingOut Binodal Crossing Crystallizing Success: Nucleation Solid Particles CheckState->Crystallizing MSZW Crossing FixOil Action: Warm to 10°C, Add MTBE, Seed, Cool Slowly OilingOut->FixOil Filter Filter under N2 at -15°C Crystallizing->Filter FixOil->CheckState Re-evaluate

Caption: Troubleshooting workflow for resolving oiling out during imine crystallization.

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess in the Synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges related to achieving high enantiomeric excess (ee) in the synthesis of 6,6-dimethyl-3-azabicyclo[3...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges related to achieving high enantiomeric excess (ee) in the synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene. This valuable chiral building block is a key component in several antiviral medications, making its efficient and stereoselective synthesis a critical objective.[1][2] This document provides actionable troubleshooting advice, detailed protocols, and a framework for rational optimization based on established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the synthesis.

Q1: My enantiomeric excess (ee) is low or inconsistent. What are the most common culprits?

Low enantioselectivity is a frequent issue in asymmetric catalysis and can stem from several sources. The most common factors to investigate are:

  • Catalyst Integrity: The purity, handling, and activation of the chiral catalyst or ligand are paramount. Impurities, moisture, or oxygen can degrade the catalyst or promote non-selective side reactions.[3][4]

  • Reaction Conditions: Temperature and solvent choice are critical. Lower temperatures often increase enantioselectivity, while the solvent can influence the stability and geometry of the key transition state.[4][5][6]

  • Reagent Purity: Impurities in the substrate or other reagents can act as catalyst poisons, diminishing both activity and selectivity.[7]

  • Catalyst Loading: Incorrect catalyst concentration can be detrimental. Too low a loading may allow a non-catalyzed, non-selective background reaction to become significant, while high concentrations can lead to the formation of less selective catalyst aggregates.[6]

Q2: What synthetic strategies are typically used to generate the 3-azabicyclo[3.1.0]hexane core enantioselectively?

The primary route involves an intramolecular cyclopropanation of an allylic diazoacetamide precursor, often catalyzed by a chiral transition metal complex.[1][2][8] Key catalyst systems include those based on:

  • Rhodium(II): Chiral dirhodium(II) carboxamidates and carboxylates are highly effective for these transformations, offering excellent yields and high enantiocontrol (often >90% ee).[8][9]

  • Ruthenium(II): Ru(II)-based catalysts, particularly those with Pheox ligands, have also been successfully employed for the intramolecular cyclopropanation to form this bicyclic system.[1][10]

  • Copper(I): Cu(I) complexes with chiral ligands are used in related asymmetric [3+2] cycloadditions to construct the 3-azabicyclo[3.1.0]hexane skeleton with high stereocontrol.[11][12]

Q3: How does reaction temperature impact enantiomeric excess?

Temperature is a critical parameter. Generally, lower reaction temperatures lead to higher enantioselectivity.[4][6] This is because the difference in the free energy of activation (ΔΔG‡) between the two pathways leading to the R and S enantiomers becomes more significant relative to the available thermal energy (RT). A lower temperature thus amplifies this energy difference, favoring the lower-energy transition state and leading to a higher ee. However, this is not a universal rule, and every reaction has an optimal temperature that balances reaction rate and selectivity.[5][6]

Section 2: In-Depth Troubleshooting Guide

When facing persistent issues with enantioselectivity, a systematic approach is required. This guide breaks down the troubleshooting process by experimental parameter.

Catalyst System Integrity

The chiral catalyst is the heart of the asymmetric transformation. Its state and environment dictate the stereochemical outcome.

Problem: Consistently Low ee (<80%) Despite Following a Literature Protocol.

  • Causality: The catalyst's chiral environment may be compromised. This can be due to degradation, the presence of achiral catalytic species, or improper activation.

  • Troubleshooting Steps:

    • Verify Ligand/Catalyst Purity:

      • Action: Confirm the enantiomeric purity of the chiral ligand using chiral HPLC or SFC. Check for chemical impurities via ¹H NMR and mass spectrometry.

      • Rationale: Even small amounts of the opposite ligand enantiomer or other coordinating impurities can have a drastic negative effect on the overall ee.

    • Strict Inert Atmosphere Technique:

      • Action: Prepare the active catalyst in situ under a rigorously inert atmosphere (glovebox or Schlenk line). Use freshly distilled, degassed solvents.

      • Rationale: Many rhodium and ruthenium catalysts are sensitive to oxygen and moisture, which can lead to the formation of inactive or non-selective species.

    • Re-evaluate Catalyst Loading:

      • Action: Perform a catalyst loading study (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%, 2.0 mol%).

      • Rationale: An optimal catalyst loading exists where the enantioselective catalytic cycle dominates. Too low, and the background reaction reduces ee; too high, and bimolecular catalyst deactivation or aggregation can occur.[6]

Reaction Parameter Optimization

Fine-tuning the reaction environment is crucial for maximizing the energy difference between diastereomeric transition states.

Problem: Moderate but Sub-Optimal ee (80-95%) and a Need for Further Improvement.

  • Causality: The reaction conditions (solvent, temperature, concentration) are not perfectly tuned to maximize the stereodifferentiation in the transition state.

  • Troubleshooting Workflow:

G start Initial Result: Moderate ee (80-95%) temp Temperature Screen (e.g., 0°C, -20°C, -40°C, -78°C) start->temp Lower T often increases ee solvent Solvent Screen (Toluene, CH2Cl2, THF, Hexanes) temp->solvent Proceed with best T concentration Concentration Study (e.g., 0.1 M, 0.05 M, 0.01 M) solvent->concentration Proceed with best solvent analyze Analyze ee and Yield for Each Condition concentration->analyze optimal Optimal Conditions Identified analyze->optimal

Caption: A systematic workflow for optimizing reaction parameters to improve enantiomeric excess.

  • Solvent Screening:

    • Action: Screen a range of anhydrous, non-coordinating solvents (e.g., dichloromethane, toluene, hexanes) and weakly coordinating solvents (e.g., THF, diethyl ether).

    • Rationale: The solvent directly influences the conformation and solvation of the catalyst-substrate complex.[3][13] A change in solvent polarity or coordinating ability can alter the geometry of the rate-determining, stereodifferentiating transition state, sometimes dramatically.[14]

  • Temperature Optimization:

    • Action: Conduct a series of experiments at precisely controlled, lower temperatures.

    • Rationale: As outlined in the FAQs, decreasing temperature is a powerful tool to enhance selectivity, provided the reaction rate remains practical.[6]

  • Concentration Effects:

    • Action: Vary the substrate concentration. For intramolecular reactions, higher dilution can sometimes favor the desired cyclization over potential intermolecular side reactions.

    • Rationale: Concentration can influence reaction kinetics and the equilibrium between different catalyst states (e.g., monomer vs. dimer), which may have different selectivities.

Section 3: Protocols & Methodologies

Exemplar Protocol: Rh(II)-Catalyzed Intramolecular Cyclopropanation

This protocol is adapted from established methodologies for synthesizing 3-azabicyclo[3.1.0]hexane derivatives.[8]

  • Catalyst Preparation: Under an argon or nitrogen atmosphere, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.1-1.0 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed dichloromethane (or another optimized solvent) to achieve the desired reaction concentration (e.g., 0.05 M).

  • Substrate Addition: Prepare a solution of the allylic diazoacetamide precursor in the same solvent. Using a syringe pump, add the diazo compound solution to the stirred catalyst solution over a period of 4-8 hours at the optimized temperature (e.g., -20 °C to 25 °C).

    • Expert Tip: Slow addition of the diazo compound is crucial to maintain a low, steady-state concentration, which minimizes diazo decomposition side reactions and often improves enantioselectivity.

  • Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR for the disappearance of the diazo starting material.

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo. Purify the resulting 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or SFC with an appropriate chiral stationary phase.

Data Summary: Influence of Catalyst on Enantioselectivity

The choice of chiral catalyst is the single most important factor for achieving high enantioselectivity. The table below summarizes representative results for related intramolecular cyclopropanation reactions to form the 3-azabicyclo[3.1.0]hexane core.

Catalyst SystemSubstrate TypeSolventTemp (°C)Yield (%)ee (%)Reference
Rh₂(5S-MEPY)₄N-allyl-N-methyldiazoacetamideCH₂Cl₂25>8593[8]
Rh₂(4S-MPPIM)₄Substituted N-allylic diazoacetamideCH₂Cl₂2588-9592-95[8]
Ru(II)-Amm-PheoxDiazo esterWater/EtherRTup to 99up to 99[10]
Engineered MyoglobinAllyl diazoacetateBufferRT>95>99[15][16]

Note: This data is illustrative of the catalyst class performance. Optimal conditions and results are substrate-dependent.

Section 4: Conclusion

Improving the enantiomeric excess in the synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene is a multifactorial challenge that requires a systematic and logical approach. By focusing on the integrity of the chiral catalyst system and methodically optimizing key reaction parameters such as solvent and temperature, researchers can overcome common issues of low selectivity. This guide provides a framework for troubleshooting and rational design, enabling the efficient and stereoselective production of this critical pharmaceutical intermediate.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations.
  • Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs.
  • Wang, Z. J., et al. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. Journal of the American Chemical Society.
  • Benchchem. Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis.
  • Benchchem. Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • Zhang, Y., et al. (2023). Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. Medicinal Chemistry Research.
  • Request PDF. (2025). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. ResearchGate.
  • Wang, Y., et al. (2018). Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes. Organic Letters.
  • RSC Publishing. (n.d.). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications.
  • Rochester University. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases.
  • Ali, M. A., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters.
  • Doyle, M. P., et al. (n.d.). Highly Enantioselective Intramolecular Cyclopropanation Reactions of N-Allylic-N-methyldiazoacetamides Catalyzed by Chiral Dirhodium(II) Carboxamidates. The Journal of Organic Chemistry.
  • ResearchGate. (2023). Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-Catalyzed Intramolecular Cyclopropanation.
  • Gotor, V., et al. (2000). Rational Control of Enzymatic Enantioselectivity through Solvation Thermodynamics. Journal of the American Chemical Society.
  • ChemistryViews. (2017). Solvent-Induced Enantioselectivity.
  • Blaser, H. U. (2025). Critical issues for using enantioselective catalysis for fine chemicals production. PDF.

Sources

Troubleshooting

Technical Support Center: Scale-Up Solutions for 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-

Welcome to the Advanced Application Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- (CAS: 1037559-73-1). As a critical chiral imine intermediate in the synthesis of antiviral therapeutics like Nirmatrelvir (Paxlovid) and Boceprevir, its production bridges upstream organometallic catalysis and downstream biocatalytic desymmetrization[1][2].

This guide bypasses basic synthetic overviews and directly addresses the mechanistic causality behind scale-up failures, providing field-proven, self-validating protocols to ensure continuous metric-ton scale manufacturing.

Part 1: Troubleshooting Upstream & Biocatalytic Workflows

FAQ 1: Why does the upstream Cobalt-catalyzed cyclopropanation stall at 60–70% conversion upon scaling to >1 kg?

The Causality: The precursor to your imine is the bicyclic core generated via a Cobalt-catalyzed gem-dimethylcyclopropanation. The precatalyst (e.g., L1CoBr₂) is a Co(II) complex that must be reduced in situ to the catalytically active Co(I) species by metallic zinc[3]. Zinc bromide (ZnBr₂) is added as a Lewis acid to accelerate this reduction[3][4]. However, ZnBr₂ is highly hygroscopic. At a 100 g scale, ambient moisture is easily excluded. At a multi-kilogram scale, moisture ingress during the charging of ZnBr₂ leads to the passivation of the zinc surface and the immediate deactivation of the Co(I) active species, causing the catalytic cycle to stall prematurely[3][4].

The Solution: Transition to rigorous anhydrous handling protocols for ZnBr₂ (e.g., glovebox dispensing into sealed charge-bags) or utilize continuous dosing of the active catalyst. Ensure the zinc dust is freshly activated (e.g., via 1,2-dibromoethane washing) to maximize the surface area for Co(II) reduction.

Co_Catalysis Co2 L1CoBr2 Precatalyst (Inactive Co(II)) Co1 L1CoBr Active Species (Catalytic Co(I)) Co2->Co1 Reduction Zn Zn / ZnBr2 System (Reductant / Lewis Acid) Zn->Co1 Accelerates Activation Stall Reaction Stall (<70%) (Moisture Deactivation) Zn->Stall Hygroscopic Failure (Scale-up Risk) Product Bicyclic [3.1.0] Core Co1->Product CH2Br2 + Alkene

Caption: Mechanism of Co-catalyzed cyclopropanation and primary scale-up failure mode.

FAQ 2: How do I prevent product inhibition and yield loss during the MAO-N catalyzed desymmetrization?

The Causality: To generate the target chiral imine, the symmetric meso-amine (6,6-dimethyl-3-azabicyclo[3.1.0]hexane) is oxidized using Monoamine Oxidase (MAO-N) and molecular oxygen[5]. The resulting imine (3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-) is highly volatile and poorly soluble in the aqueous phosphate buffer[6]. As the imine accumulates, it phase-separates, coats the enzyme surface (causing severe product inhibition), and undergoes spontaneous dimerization[5][6].

The Solution: Implement in-situ bisulfite trapping . By adding sodium bisulfite (NaHSO₃) to the reaction mixture, the generated imine undergoes rapid nucleophilic addition to form an amino sulfonate adduct[5][6]. This adduct is highly water-soluble, non-volatile, and invisible to the MAO-N active site, thereby driving the reaction equilibrium forward and allowing substrate concentrations to be scaled up by an order of magnitude without enzyme deactivation[5][6].

Imine_Workflow A Meso-Amine Precursor (6,6-dimethyl-3-azabicyclo[3.1.0]hexane) B Target Imine (3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-) A->B MAO-N, O2 (Desymmetrization) B->B Dimerization (Side Reaction) C Amino Sulfonate Adduct (Stable & Water-Soluble) B->C NaHSO3 (In-situ Trapping) D Aminonitrile Product (Nirmatrelvir Intermediate) C->D NaCN (aq) (Cyanation)

Caption: Workflow for the generation and stabilization of 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-.

Part 2: Quantitative Process Data

The following tables summarize the critical process parameters required to overcome the scaling barriers discussed above.

Table 1: Impact of In-Situ Bisulfite Trapping on MAO-N Desymmetrization
ParameterStandard Protocol (No NaHSO₃)Optimized Protocol (1.2 eq NaHSO₃)
Max Substrate Concentration < 50 mM> 500 mM
Imine Dimerization Rate High (>15% side product)Negligible (<1%)
Enzyme Inhibition Severe (stalls at ~60% conversion)None (drives to >99% conversion)
Downstream Cyanation Yield 45 - 55%92 - 95%
Enantiomeric Excess (ee) > 95%> 98%
Table 2: Scale-Up Parameters for Cobalt-Catalyzed Cyclopropanation[3]
ScaleCatalyst Loading (mol %)ZnBr₂ EquivalentsEnvironmental ControlConversion (%)
100 g 5.00.20Standard Fume Hood≥ 95%
5 kg (Unoptimized) 15.00.20Standard Reactor Charging60 - 70% (Stalled)
5 kg (Optimized) 5.00.25Glovebox/Anhydrous Transfer≥ 95%

Part 3: Self-Validating Experimental Methodology

Protocol: Scalable Synthesis of the Amino Sulfonate Adduct via MAO-N

This protocol details the enzymatic desymmetrization of the meso-amine to the target imine (3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-), utilizing in-situ bisulfite trapping to ensure a self-validating, high-yield workflow[5].

Reagents Required:

  • 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (Meso-amine)

  • Monoamine Oxidase (MAO-N) enzyme preparation

  • Catalase (to decompose H₂O₂ byproduct)

  • Sodium Bisulfite (NaHSO₃)

  • 100 mM Potassium Phosphate Buffer (pH 7.5)

Step-by-Step Workflow:

  • Buffer & Reagent Initialization:

    • Charge a jacketed reactor with 100 mM potassium phosphate buffer.

    • Add Sodium Bisulfite (1.2 equivalents relative to the amine substrate).

    • Self-Validation Check: Verify the pH of the solution. The addition of NaHSO₃ will lower the pH. You must readjust the pH to 7.5 using concentrated KOH or H₃PO₄. Causality: MAO-N undergoes rapid denaturation outside the pH 7.0–8.0 window.

  • Substrate & Enzyme Charging:

    • Add the meso-amine substrate (up to 500 mM concentration). The solution will be biphasic initially.

    • Add Catalase (1 mg/mL) followed by the MAO-N enzyme.

  • Aeration & Reaction Execution:

    • Initiate vigorous stirring (≥ 500 RPM) and sparge the reactor with compressed air or pure O₂.

    • Maintain the temperature strictly at 30°C.

    • Causality: O₂ is the terminal oxidant. Vigorous mixing is required to overcome the gas-liquid mass transfer limitation, which is the primary rate-determining step at scale.

  • In-Process Control (IPC) & Self-Validation:

    • Sample the reaction at 12 hours and 24 hours. Analyze via HPLC.

    • Validation Metric: A successful reaction will show the disappearance of the meso-amine peak and the complete absence of the free imine peak. Only the highly polar amino sulfonate adduct should be visible. If free imine is detected, your bisulfite charge was insufficient or oxidized, risking imminent enzyme stall.

  • Downstream Processing (Cyanation):

    • Once conversion is >99%, the aqueous solution of the amino sulfonate can be directly treated with an aqueous solution of NaCN (1.1 eq) at 0°C to yield the aminonitrile (e.g., Nirmatrelvir precursor)[5][7]. The aminonitrile will precipitate or can be extracted into Methyl tert-butyl ether (MTBE)[4].

Part 4: References

  • Synthesis of Nirmatrelvir: Development of a Scalable Cobalt-Catalyzed Cyclopropanation for Manufacture of the Bicyclic [3.1.0]Proline-Building Block. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Biocatalytic processes for the preparation of stereomerically pure fused bicyclic proline compounds. US Patent 8574876B2 (Google Patents). Available at:

  • Process for preparation of boceprevir and intermediates thereof. WO2014061034A1 (Google Patents). Available at:

  • Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. Pharmaceuticals (MDPI). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for analyzing 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-

An in-depth technical guide to the analytical method development and validation for 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- . Introduction: The Analytical Challenge As a Senior Application Scientist, I frequently enc...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the analytical method development and validation for 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- .

Introduction: The Analytical Challenge

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying low-molecular-weight, non-chromophoric pharmaceutical intermediates. 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- —a critical bicyclic precursor in the synthesis of antiviral active pharmaceutical ingredients (APIs) such as boceprevir and nirmatrelvir[1]—perfectly exemplifies this challenge.

With a molecular weight of just 109.17 g/mol and lacking an extended conjugated π-system, its cyclic imine structure exhibits negligible UV absorbance above 220 nm. Relying on low-wavelength UV detection often results in severe baseline drift due to mobile phase absorbance. Furthermore, its low molecular weight renders it semi-volatile, which traditionally complicates evaporative detection methods like Evaporative Light Scattering Detection (ELSD).

To overcome these hurdles, this guide objectively compares three analytical modalities—Direct HPLC-UV, Ion-Pairing HPLC-Charged Aerosol Detection (CAD), and LC-MS/MS—and provides a self-validating, field-proven protocol for its robust quantification.

Mechanistic Workflow: Modality Selection

The choice of detection directly dictates the reliability of your data. The decision matrix below illustrates the causality behind selecting the appropriate detector based on the specific analytical challenge.

Method_Selection Target Target Analyte: 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- Challenge Analytical Challenge: Low MW (109 Da), Weak UV, Semi-Volatile Target->Challenge UV HPLC-UV (210 nm) Direct Analysis Challenge->UV Routine Assay CAD HPLC-CAD Ion-Pairing (TFA) Challenge->CAD Purity & Stability MS LC-MS/MS (ESI+) Mass Detection Challenge->MS Impurity Profiling Outcome1 Poor LOD/LOQ Baseline Drift UV->Outcome1 Outcome2 Universal Detection Excellent Mass Balance CAD->Outcome2 Outcome3 High Sensitivity Trace Quantitation MS->Outcome3

Decision matrix for selecting the optimal HPLC detection modality for the target compound.

Comparative Analysis of Analytical Modalities

To establish a self-validating system, we must understand the physical chemistry governing each detector's interaction with the analyte.

Direct HPLC-UV (210 nm)
  • Mechanism: Relies on the weak π → π* transition of the imine (C=N) bond.

  • Causality & Limitations: Because the absorbance maximum is near 210 nm, the method is highly susceptible to matrix interference and baseline drift from gradient elution (especially when using methanol or acidic modifiers). It is only suitable for high-concentration assay testing and fails at trace impurity profiling.

Ion-Pairing HPLC-CAD (Recommended)
  • Mechanism: CAD measures the electrical charge transferred to residual aerosol particles after the mobile phase is evaporated.

  • Causality & Advantages: CAD is a universal detector that does not require a chromophore. However, the volatility of 3-azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- risks analyte loss during the CAD evaporation step. By introducing Trifluoroacetic Acid (TFA) into the mobile phase, the basic imine nitrogen is protonated, forming a less volatile TFA-salt. This chemical transformation ensures consistent particle formation and highly robust detection[2].

LC-MS/MS (ESI+)
  • Mechanism: Electrospray ionization followed by tandem mass analysis (m/z 110.1 [M+H]⁺).

  • Causality & Advantages: The basic nitrogen readily accepts a proton in acidic mobile phases, making it highly responsive in positive ESI mode. This is the gold standard for trace-level genotoxic impurity screening but is often too costly and complex for routine lot-release testing.

Quantitative Data Comparison
Validation ParameterHPLC-UV (210 nm)Ion-Pairing HPLC-CADLC-MS/MS (ESI+)
Primary Mechanism π → π* absorptionAerosol charge transferMass-to-charge ratio
Limit of Detection (LOD) ~5.0 µg/mL~0.1 µg/mL~0.005 µg/mL
Limit of Quantitation (LOQ) ~15.0 µg/mL~0.3 µg/mL~0.015 µg/mL
Linearity Range 15.0 - 200 µg/mL0.5 - 150 µg/mL (Power fit)0.05 - 50 µg/mL
Precision (%RSD) < 3.0%< 1.5%< 4.0%
Matrix Interference High (Solvent absorbance)Low (Requires volatile buffers)Low (Specific m/z)

Step-by-Step Experimental Protocol: Stability-Indicating HPLC-CAD

Based on the comparative data, Ion-Pairing HPLC-CAD provides the best balance of universal detection, mass balance accuracy, and operational cost. Below is the optimized, step-by-step methodology.

Materials & Reagents
  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm). Causality: The ethylene-bridged hybrid particle resists degradation at varied pH and minimizes secondary silanol interactions with the basic imine.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water. Causality: TFA acts as an ion-pairing agent to form a non-volatile salt with the target analyte, preventing evaporative loss in the CAD[2].

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Detector: Thermo Scientific Corona Veo RS CAD.

Step-by-Step Workflow
  • System Preparation: Purge the HPLC system with MS-grade solvents to remove non-volatile background salts. Ensure the CAD nitrogen gas supply is ultra-pure. Run the mobile phase without the column connected; the background signal should be ≤ 1 pA to ensure solvent purity[3].

  • Sample Preparation: Dissolve 10.0 mg of 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- in 10 mL of 50:50 Water:Acetonitrile to create a 1.0 mg/mL stock. Serially dilute with diluent to the target working concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Program: 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% B), 12-12.1 min (return to 5% B), 12.1-17 min (re-equilibration).

  • CAD Settings:

    • Evaporation Temperature (EvapT): 35°C. Causality: A lower evaporation temperature minimizes the thermal degradation or volatilization of the low-MW TFA salt, maximizing the signal-to-noise ratio[3].

    • Data Collection Rate: 10 Hz.

    • Filter: 3.6 s.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure this protocol operates as a self-validating system, it must be rigorously validated according to ICH Q2(R2) guidelines. The causality behind the validation parameters is as follows:

  • Specificity (Forced Degradation): Inject a blank (diluent) and samples subjected to forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat at 60°C, and UV light). Ensure the target peak (retention time ~6.5 min) is baseline resolved ( Rs​>1.5 ) from all degradation products. CAD's universal nature ensures that all non-volatile degradants are detected, proving true mass balance.

  • Linearity & Calibration: CAD response is inherently non-linear over wide concentration ranges. Do not force a linear fit. Instead, apply a power-function curve fit ( y=axb ) or a logarithmic transformation. Validate over 25% to 150% of the nominal concentration. The correlation coefficient ( R2 ) should be ≥0.995 .

  • Accuracy (Recovery): Spike the target compound into a simulated reaction matrix or placebo at 50%, 100%, and 150% levels. Acceptable recovery is 98.0% - 102.0%, confirming the absence of matrix suppression in the CAD aerosol formation.

  • Precision (Repeatability): Perform six replicate injections of the 100% nominal standard. The %RSD must be ≤2.0% . The robust salt formation with TFA ensures the CAD response remains highly stable across multiple injections.

References

  • ResearchGate. "Analysis of volatile bases by high performance liquid chromatography with aerosol-based detection". Available at:[Link]

Sources

Comparative

3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- vs other bicyclic proline analogs

The design of peptidomimetic covalent inhibitors requires exquisite precision in matching the three-dimensional architecture of the target protease's binding pockets. In the realm of antiviral drug discovery—specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

The design of peptidomimetic covalent inhibitors requires exquisite precision in matching the three-dimensional architecture of the target protease's binding pockets. In the realm of antiviral drug discovery—specifically targeting the Hepatitis C Virus (HCV) NS3/4A protease and the SARS-CoV-2 Main Protease (Mpro)—the P2 pharmacophore plays a decisive role in determining both enzymatic potency and cellular permeability[1].

This guide provides an authoritative, data-driven comparison between 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- (and its saturated derivative, the gem-dimethyl cyclopropyl proline analog) and alternative bicyclic proline analogs.

Structural & Mechanistic Causality: The S2 Pocket Paradigm

The imine 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- serves as the critical synthetic precursor to 6,6-dimethyl-3-azabicyclo[3.1.0]hexane [2]. When incorporated into a peptide backbone, this saturated moiety is referred to as a gem-dimethyl cyclopropyl proline (DMCP) analog. It is the structural cornerstone of blockbuster antivirals like Boceprevir and Nirmatrelvir (PF-07321332)[3].

Why does the DMCP analog outperform standard proline? The causality lies in thermodynamics and spatial geometry. The S2 pocket of SARS-CoV-2 Mpro is a deep, hydrophobic, and highly plastic cavity lined by residues His41, Met49, Tyr54, Met165, and Asp187[4].

  • Entropic Pre-organization: Standard un-substituted proline is highly flexible. Binding to the S2 pocket requires freezing this flexibility, incurring a significant entropic penalty[5]. The bicyclic nature of the 3-azabicyclo[3.1.0]hexane ring forces the molecule into a rigid trans-exo conformation, pre-organizing the backbone φ and ψ angles to perfectly match the required binding geometry[5].

  • Hydrophobic Bulk: The addition of the gem-dimethyl group provides the exact lipophilic bulk needed to maximize van der Waals interactions within the S2 pocket without causing steric clashes[6].

By contrast, larger fused rings (like octahydroindole) or highly flexible acyclic analogs (like leucine) either fail to fit the S2 subsite optimally or suffer from poor metabolic stability and cellular permeability[1].

G A Standard Proline (High Flexibility) F Sub-optimal S2 Binding (Entropic Penalty) A->F B 3-Azabicyclo[3.1.0]hexane (Rigidified Backbone) D Trans-exo Conformation (Restricted φ/ψ angles) B->D C gem-Dimethyl Group (Hydrophobic Bulk) E Deep S2 Pocket Fit (His41, Met49, Met165) C->E D->E G Potent Covalent Inhibition (Nirmatrelvir / Boceprevir) E->G F->G Lower Efficacy

Caption: Structural logic of S2 pocket binding: Rigidified bicyclic proline minimizes entropic penalties.

Comparative Performance Analysis

To objectively evaluate the performance of the DMCP analog derived from 3-azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-, we must compare it against other P2 modifications evaluated during the optimization of SARS-CoV-2 Mpro inhibitors.

Inhibitor / CompoundP2 Pharmacophore MoietyTarget ProteaseEnzymatic Potency (Ki / IC50)Cellular Antiviral Activity (EC50)
Nirmatrelvir (PF-07321332) gem-Dimethyl cyclopropyl proline (DMCP) SARS-CoV-2 MproKi = 3.1 nM [6]74.5 nM [6]
Compound 10 (Zhu et al.)Cyclopentenyl prolineSARS-CoV-2 MproIC50 = 18 nM[7]313 nM[7]
PF-00835231 (Precursor)Leucine (Acyclic)SARS-CoV-2 MproIC50 = 0.27 nM[6]4.8 μM[6]
Standard Proline AnalogUn-substituted ProlineSARS-CoV-2 Mpro> 1 μM (General)> 10 μM (General)

Data Synthesis: While acyclic precursors like PF-00835231 exhibit exceptional enzymatic inhibition (IC50 = 0.27 nM), their cellular permeability is extremely poor (EC50 = 4.8 μM) due to exposed hydrogen bond donors[6]. The transition to the rigidified DMCP analog in Nirmatrelvir perfectly balances enzymatic potency (Ki = 3.1 nM) with a dramatic improvement in cellular permeability (EC50 = 74.5 nM)[6]. Alternative cyclic structures, such as cyclopentenyl proline, show a drop in cellular efficacy (EC50 = 313 nM), validating the superiority of the gem-dimethyl bicyclic system[7].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols outline the synthesis of the bicyclic core and the standardized enzymatic validation assay used to generate the comparative data.

Protocol A: Synthesis of the Bicyclic Proline Core

This protocol details the conversion of the imine intermediate to the functionalized amino acid required for peptide coupling.

  • Cyanation: Dissolve 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- in a biphasic mixture of water and an organic solvent (e.g., toluene). Slowly add sodium cyanide (NaCN) under mild acidic conditions (pH ~4-5) to facilitate nucleophilic attack on the imine, yielding the racemic α-aminonitrile (3-azabicyclo[3.1.0]hexane-2-carbonitrile, 6,6-dimethyl-)[2].

  • Hydrolysis: Isolate the organic layer and concentrate. Reflux the crude α-aminonitrile in 6M aqueous HCl for 12 hours to hydrolyze the nitrile group, converting it to the corresponding racemic carboxylic acid.

  • Chiral Resolution: To isolate the pharmacologically active (1R,2S,5S) enantiomer, treat the racemic mixture with a chiral resolving agent such as di-p-toluoyl-D-tartaric acid (D-DTTA) or dibenzoyl-D-tartaric acid (D-DBTA) in methanol[8].

  • Validation: Filter the resulting diastereomeric salt and neutralize with NaOH to yield the enantiopure free base. Verify enantiomeric excess (ee > 99%) using chiral HPLC.

Protocol B: FRET-Based Enzymatic Validation Assay

This assay acts as a self-validating system to determine the Ki and IC50 of synthesized Mpro inhibitors[9].

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.3), 1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100 to prevent non-specific aggregation.

  • Enzyme Pre-incubation: Dilute recombinant SARS-CoV-2 Mpro to a final well concentration of 20 nM. Add the synthesized proline-analog inhibitor at varying concentrations (e.g., 0.1 nM to 10 μM, 3-fold serial dilutions). Incubate at 37°C for 30 minutes to allow covalent bond formation[5].

  • Substrate Addition: Initiate the reaction by adding the FRET peptide substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 20 μM[9].

  • Kinetic Readout: Continuously monitor the fluorescence using a microplate reader at an excitation wavelength of 340 nm and an emission wavelength of 490 nm for 15 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Plot V0​ against inhibitor concentration and fit to a 4-parameter logistic regression model to determine the IC50.

Workflow Step1 1. Reagent Prep Purified Mpro + Buffer Step2 2. Inhibitor Incubation Add Proline Analog Step1->Step2 Step3 3. Substrate Addition FRET Peptide Substrate Step2->Step3 Step4 4. Kinetic Readout Ex: 340nm / Em: 490nm Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Ki Step4->Step5

Caption: Standardized FRET-based experimental workflow for validating Mpro inhibitor potency.

References

  • Google Patents. "WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof". Google Patents.
  • MDPI. "Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives". Biomolecules. Available at:[Link]

  • MDPI. "Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches". Pharmaceuticals. Available at:[Link]

  • AIR Unimi. "Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives". AIR Unimi Archive. Available at:[Link]

  • bioRxiv. "Design of SARS-CoV-2 protease inhibitors with improved affinity and reduced sensitivity to mutations". bioRxiv. Available at:[Link]

  • PMC. "Perspectives on SARS-CoV-2 Main Protease Inhibitors". Journal of Medicinal Chemistry. Available at:[Link]

  • PMC. "Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors". European Journal of Medicinal Chemistry. Available at:[Link]

  • medRxiv. "An Oral SARS-CoV-2 Mpro Inhibitor Clinical Candidate for the Treatment of COVID-19". medRxiv. Available at:[Link]

Sources

Validation

Application Guide: Comparative Reactivity of 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene in Cross-Coupling

Introduction & Structural Causality The privileged bicyclic imine, 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene (CAS: 943516-56-1), is a highly strained 1-pyrroline derivative fused with a gem-dimethyl cyclopropane ring. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

The privileged bicyclic imine, 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene (CAS: 943516-56-1), is a highly strained 1-pyrroline derivative fused with a gem-dimethyl cyclopropane ring. It serves as a cornerstone intermediate in the synthesis of blockbuster protease inhibitors like Boceprevir and Nirmatrelvir[1].

From a mechanistic standpoint, the gem-dimethyl cyclopropane moiety exerts profound steric shielding on the cis-face of the imine. This structural causality dictates that incoming nucleophiles, single-electron radicals, or organometallic cross-coupling partners must approach from the less hindered trans-face. Consequently, C2-functionalization and cross-coupling events on this molecule consistently proceed with exceptional diastereoselectivity (dr > 95:5)[2].

Comparative Reactivity Paradigms

While traditional imines undergo simple nucleophilic additions, the strained nature of 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene allows it to participate in advanced cross-coupling paradigms[3].

  • A. Photoredox-Catalyzed Reductive Cross-Coupling: Under visible-light photoredox catalysis, the imine undergoes single-electron transfer (SET) reduction to form a persistent α-amino radical[4]. This radical can subsequently cross-couple with aryl or alkyl halides. The rigid cyclopropane ring restricts the radical's conformational freedom, ensuring the cross-coupling occurs with high facial selectivity.

  • B. Transition-Metal Catalyzed Aza-Arylation (Organometallic Cross-Coupling): Palladium- or Copper-catalyzed additions of organoboronic acids to the C=N bond provide a robust route to C2-aryl derivatives. The transition metal coordinates to the imine nitrogen, activating the electrophilic carbon while simultaneously delivering the transmetalated organic fragment to the trans-face.

  • C. Asymmetric Strecker Cyanation (Industrial Benchmark): The most heavily validated industrial functionalization is the cyanation to yield the corresponding aminonitrile. Using sodium cyanide with a bisulfite adduct intermediate, this pseudo-cross-coupling provides the quaternary stereocenter required for downstream drug development[5].

ReactionPathways Imine 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene (Bicyclic Imine) Photoredox Photoredox Cross-Coupling (α-Amino Radical Pathway) Imine->Photoredox SET Reduction + Aryl Halide Organometallic Organometallic Addition (Pd/Cu Catalyzed) Imine->Organometallic R-B(OH)2 or R-ZnX + Transition Metal Cyanation Strecker Cyanation (Industrial Standard) Imine->Cyanation HCN or NaCN + NaHSO3

Divergent cross-coupling and functionalization pathways of the bicyclic imine.

Quantitative Performance Comparison

To objectively evaluate the utility of these paradigms, Table 1 summarizes the performance metrics for the C2-functionalization of the bicyclic imine.

Table 1: Comparative Reactivity Profiles for C2-Functionalization

Reaction ParadigmReagents / CatalystYield (%)Diastereomeric Ratio (dr)Scalability / E-Factor
Photoredox Cross-Coupling Aryl-Br, Photocatalyst, Blue LED78 - 85%> 20:1 (trans)Low (Discovery Phase)
Metal-Catalyzed Aza-Arylation Ar-B(OH)₂, Pd(OAc)₂, Ligand70 - 82%15:1 to 20:1Medium (Process Dev)
Strecker Cyanation NaCN, NaHSO₃ (Aqueous)90 - 95%> 99:1 (Isolated)High (Industrial Benchmark)

Experimental Protocols: Self-Validating Systems

As an Application Scientist, ensuring reproducibility requires understanding the why behind the how. Below are detailed protocols with embedded mechanistic causality.

Protocol A: Photoredox-Catalyzed Aryl Cross-Coupling[4]
  • Causality Focus (Degassing): Oxygen is a triplet diradical that rapidly quenches the excited state of the photocatalyst and irreversibly reacts with the α-amino radical intermediate, leading to degradation. Strict anaerobic conditions are non-negotiable.

  • Assembly: In an oven-dried 10 mL Schlenk tube, combine 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene (1.0 equiv, 0.5 mmol), aryl bromide (1.5 equiv), Ir-photocatalyst (1.0 mol%), and Hantzsch ester (1.5 equiv) as the terminal reductant.

  • Solvation: Dissolve the mixture in anhydrous, degassed acetonitrile (5.0 mL).

  • Degassing: Perform three rigorous freeze-pump-thaw cycles to strictly exclude O₂.

  • Irradiation: Backfill with N₂ and irradiate the mixture using a 450 nm Blue LED array at 25 °C for 18 hours. Maintain vigorous stirring to ensure uniform photon flux.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via silica gel chromatography to isolate the trans-C2-aryl substituted product.

Workflow Step1 Reaction Assembly Imine + Aryl Halide + Photocatalyst Step2 Degassing Freeze-Pump-Thaw (Strict O2 Exclusion) Step1->Step2 Step3 Irradiation Blue LED (450 nm) 25°C, 18h Step2->Step3 Step4 Quench & Extract Aqueous Workup Phase Separation Step3->Step4 Step5 Purification Flash Chromatography (High dr Isolation) Step4->Step5

Self-validating experimental workflow for photoredox cross-coupling.

Protocol B: Industrial Strecker Cyanation (Bisulfite Adduct Method)[5]
  • Causality Focus (Bisulfite Adduct): The bicyclic imine is highly lipophilic and volatile. Converting it to the water-soluble imine-bisulfite adduct (aminosulfonate) in situ prevents volatilization, drastically increases its effective molarity in the aqueous phase, and accelerates the nucleophilic attack by cyanide.

  • Adduct Formation: To a vigorously stirred aqueous solution of sodium bisulfite (1.2 equiv) at 0 °C, slowly add 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene (1.0 equiv). Stir for 2 hours until a homogeneous solution of the aminosulfonate forms.

  • Cyanation: Dropwise add an aqueous solution of NaCN (1.5 equiv), maintaining the internal temperature below 5 °C to prevent HCN off-gassing.

  • Phase Separation: Allow the reaction to warm to 20 °C over 4 hours. The resulting aminonitrile product will separate as an organic layer due to its lower aqueous solubility compared to the sulfonate intermediate.

  • Isolation: Extract with methyl tert-butyl ether (MTBE), wash with brine, and concentrate under reduced pressure to yield the highly pure trans-aminonitrile.

References

  • Journal of the American Chemical Society : Copper-Mediated Aerobic Synthesis of 3-Azabicyclo[3.1.0]hex-2-enes and 4-Carbonylpyrroles from N-Allyl/Propargyl Enamine Carboxylates. 2

  • ChemRxiv : Innovative synergistic solvent-catalyst paradigm for sustainable allylic C–H functionalization. 3

  • Google Patents (US8574876B2) : Biocatalytic processes for the preparation of stereomerically pure fused bicyclic proline compounds. 5

  • Google Patents (WO2014061034A1) : Process for preparation of boceprevir and intermediates thereof. 1

  • Organic Letters : Photoinduced Amination of Endocyclic 1-Azaallyl Radicals.4

Sources

Comparative

Mass Spectrometry Fragmentation Analysis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene: A Comparative Guide

Executive Summary The compound 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene is a volatile, highly strained bicyclic imine. It serves as a critical chiral building block and synthetic intermediate for blockbuster protease in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene is a volatile, highly strained bicyclic imine. It serves as a critical chiral building block and synthetic intermediate for blockbuster protease inhibitors, including the HCV drug Boceprevir and the SARS-CoV-2 antiviral Nirmatrelvir[1][2]. Accurately characterizing this molecule requires navigating its unique structural liabilities—specifically, the thermal lability of its imine bond and the immense ring strain of its gem-dimethylcyclopropane moiety.

This guide objectively compares the two premier mass spectrometry platforms for analyzing this compound: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) . By dissecting the causality behind their ionization dynamics and fragmentation pathways, this guide provides researchers with self-validating protocols for both structural elucidation and trace quantitation.

Ionization Dynamics: The Causality of ESI vs. EI

The choice of ionization source fundamentally alters the gas-phase behavior of 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene. Understanding the physics behind these techniques is crucial for interpreting the resulting spectra.

Soft Ionization: LC-ESI-MS/MS

In ESI, the basicity of the imine nitrogen (N3) is the primary driver of ionization. When subjected to an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7), the nitrogen lone pair readily accepts a proton. Desolvation within the heated capillary yields a highly stable, even-electron [M+H]+ cation at m/z 110 [1][3]. Because ESI transfers minimal internal energy to the molecule, the precursor ion remains intact until intentionally subjected to Collision-Induced Dissociation (CID).

Hard Ionization: GC-EI-MS

Electron Ionization operates by bombarding the gas-phase analyte with 70 eV electrons. This energy far exceeds the molecule's ionization potential (~9 eV), stripping an electron from the highest occupied molecular orbital (HOMO)—again, the imine nitrogen lone pair. This creates a highly reactive, odd-electron radical cation [M]+• at m/z 109 [4]. The excess internal energy immediately drives unimolecular dissociation, primarily localized around relieving the ~27 kcal/mol of ring strain in the fused cyclopropane ring.

Mechanistic Fragmentation Pathways

To confidently identify this compound, analysts must understand why specific fragments form.

  • Under CID (LC-MS/MS): The [M+H]+ ion (m/z 110) requires significant vibrational energy to fragment. At 15 eV, the primary pathway is the ring-opening of the pyrroline moiety and the neutral loss of hydrogen cyanide (HCN, 27 Da), yielding m/z 83 . At higher collision energies (25 eV), a retro-cycloaddition-like cleavage of the strained cyclopropane ring occurs, expelling neutral isobutylene (C4H8, 56 Da) to leave a protonated pyrroline fragment at m/z 54 .

  • Under 70 eV EI (GC-MS): The radical cation [M]+• (m/z 109) undergoes rapid α -cleavage. The bulky gem-dimethyl group on the cyclopropane ring creates severe steric crowding. Expulsion of a methyl radical (•CH3, 15 Da) relieves this strain, forming a resonance-stabilized cation at m/z 94 . Subsequent degradation yields m/z 82 (loss of HCN)[4].

Fragmentation M_LC [M+H]+ m/z 110 (Even-Electron Ion) F1_LC m/z 83 [- HCN] M_LC->F1_LC CID (15 eV) F2_LC m/z 54 [- C4H8 (Isobutylene)] M_LC->F2_LC CID (25 eV) M_GC [M]+• m/z 109 (Radical Cation) F1_GC m/z 94 [- •CH3] M_GC->F1_GC 70 eV Cleavage F2_GC m/z 82 [- HCN] M_GC->F2_GC Ring Strain Relief

Caption: Primary fragmentation pathways for the target analyte under ESI and EI conditions.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of both platforms, providing a clear benchmark for method selection.

ParameterLC-ESI-MS/MS (QqQ/Q-TOF)GC-EI-MS (Single Quadrupole)
Ionization Mode Positive ESI (+kV)Electron Ionization (70 eV)
Precursor Ion m/z 110[M+H]+m/z 109 [M]+•
Primary Fragments m/z 83, m/z 54m/z 94, m/z 82, m/z 67
Optimal Energy 15 eV (m/z 83), 25 eV (m/z 54)N/A (Fixed 70 eV source)
Limit of Detection 0.5 ng/mL (High Sensitivity)10 ng/mL (Moderate Sensitivity)
Matrix Suitability Biological fluids, aqueous buffersOrganic extracts, volatile mixtures
Primary Use Case PK studies, trace quantitationReaction monitoring, library matching

Self-Validating Experimental Protocols

A robust analytical method must be self-validating—meaning the protocol inherently checks for and mitigates its own potential failure points (e.g., matrix effects, thermal degradation, or carryover).

Protocol A: LC-ESI-MS/MS Workflow (Trace Quantitation)

Designed for high-throughput screening and biological matrix analysis.

  • Sample Preparation & Internal Standardization: Spike 50 µL of the sample with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C2​ -labeled 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene (100 ng/mL). Causality: The SIL-IS co-elutes with the analyte, experiencing identical ion suppression in the ESI source. Using the Analyte/IS peak area ratio makes the quantitation self-validating against matrix effects.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid ensures the imine remains fully protonated prior to droplet formation, maximizing the yield of m/z 110.

  • MS/MS Acquisition: Operate the Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode. Monitor the primary transition m/z 110 83 (Quantifier, CE: 15 eV) and m/z 110 54 (Qualifier, CE: 25 eV).

  • Validation Check: The ratio of the quantifier to qualifier ion must remain within ± 20% of the neat standard. Deviation indicates co-eluting isobaric interference.

Protocol B: GC-EI-MS Workflow (Reaction Monitoring)

Designed for synthetic chemistry support and structural confirmation.

  • Sample Preparation (LLE): Perform a Liquid-Liquid Extraction using Hexane. Causality: Water degrades GC column stationary phases and extinguishes the EI filament. Hexane selectively extracts the non-polar free-base imine while leaving salts behind.

  • Inlet Parameters: Set the GC inlet to 220°C with a 10:1 split ratio. Causality: 220°C is hot enough to volatilize the compound instantly but low enough to prevent thermal retro-cycloaddition of the strained cyclopropane ring prior to the column.

  • Self-Validating Blank Protocol: Volatile imines aggressively adsorb to active silanol sites in the GC inlet liner, causing peak tailing and carryover. Inject a pure hexane blank immediately following any sample >1 µg/mL. The protocol is only validated if the blank shows <0.1% carryover of the m/z 109 peak.

  • MS Acquisition: Scan from m/z 40 to 200. Extract ion chromatograms (EIC) for m/z 109, 94, and 82 for identification[4].

Workflow cluster_LC LC-ESI-MS/MS Pathway cluster_GC GC-EI-MS Pathway Start Sample: 6,6-Dimethyl-3- azabicyclo[3.1.0]hex-2-ene LC_Prep Dilution in ACN/H2O + 0.1% Formic Acid Start->LC_Prep GC_Prep LLE Extraction into Hexane Start->GC_Prep ESI ESI (+) Source Protonation to [M+H]+ LC_Prep->ESI CID CID (QqQ/Q-TOF) m/z 110 → 83, 54 ESI->CID EI EI (70 eV) Source Radical Cation [M]+• GC_Prep->EI Quad Single Quadrupole m/z 109, 94, 82 EI->Quad

Caption: Comparative analytical workflows for LC-ESI-MS/MS and GC-EI-MS methodologies.

Conclusion & Recommendations

The selection between LC-ESI-MS/MS and GC-EI-MS for analyzing 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene hinges entirely on the analytical objective.

For synthetic chemists monitoring the production of Boceprevir or Nirmatrelvir intermediates[2][5], GC-EI-MS is the superior choice. The hard ionization provides a rich fragmentation fingerprint (m/z 109 94 82) that definitively confirms the structural integrity of the highly strained cyclopropane ring.

Conversely, for pharmacokineticists and bioanalytical scientists requiring trace-level quantitation in complex matrices, LC-ESI-MS/MS is unparalleled[3]. The soft ionization preserves the molecular ion (m/z 110), and targeted CID (m/z 110 83) drastically reduces background noise, achieving limits of detection orders of magnitude lower than GC-MS.

References

  • Source: OSTI.
  • A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.
  • Green Oxidation of Amines by a Novel Cold-Adapted Monoamine Oxidase MAO P3 from Psychrophilic Fungi Pseudogymnoascus sp.
  • Source: NIH.gov (PMC)
  • Source: Google Patents (US8574876B2)

Sources

Validation

benchmarking chiral catalysts for 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- synthesis

Benchmarking Chiral Catalysts for the Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene and Related Bicyclic Proline Intermediates Introduction to the Bicyclic Proline Scaffold The 6,6-dimethyl-3-azabicyclo[3.1.0]he...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Chiral Catalysts for the Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene and Related Bicyclic Proline Intermediates

Introduction to the Bicyclic Proline Scaffold

The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core is a privileged "P2" peptidomimetic fragment crucial for binding to viral proteases. It serves as the structural linchpin in Hepatitis C inhibitors such as [1] and SARS-CoV-2 Mpro inhibitors like (Paxlovid)[2]. Synthesizing this core requires exquisite stereocontrol to establish the gem-dimethyl cyclopropane ring fused to a pyrrolidine system. The critical chiral intermediate in many synthetic routes is the highly reactive imine, 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene , which is subsequently trapped or cyanated to form the final bicyclic proline architecture[1].

As a Senior Application Scientist, I have evaluated the commercial and academic viability of the primary catalytic systems used to construct this scaffold. This guide benchmarks three distinct approaches: biocatalytic desymmetrization, Cobalt(II)-catalyzed cyclopropanation, and Ruthenium(II)-catalyzed cyclopropanation.

Mechanistic Pathways & Catalyst Benchmarking

Biocatalytic Desymmetrization via Engineered Monoamine Oxidase (MAO-N)

Developed for the commercial synthesis of Boceprevir, this route utilizes an engineered monoamine oxidase (MAO-N) to desymmetrize the inexpensive meso-amine precursor, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane[1].

  • Causality & Mechanism: The enzyme selectively oxidizes one enantiotopic C-N bond using molecular oxygen. Directed evolution of the enzyme's active site (specifically mutations at residue 289) sterically occludes the (1S,5R) conformation. This ensures the exclusive formation of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene[3]. Because the resulting hex-2-ene imine is highly reactive, the system is designed to trap it in situ as a bisulfite adduct, preventing polymerization and driving the reaction equilibrium forward[1].

Chemocatalytic Asymmetric Cyclopropanation via Cobalt(II)

To meet the unprecedented metric-ton demand for Nirmatrelvir during the COVID-19 pandemic, a highly scalable Cobalt(II)-catalyzed gem-dimethylcyclopropanation was developed[2].

  • Causality & Mechanism: Starting from an alkene derived from trans-4-hydroxy-L-proline, a Co(II) porphyrin or salen complex drives carbene transfer. The Co(II) metalloradical stabilizes the carbene intermediate, effectively suppressing unwanted carbene dimerization pathways. A critical mechanistic discovery was the necessity of zinc halides; ZnBr₂ acts as a Lewis acid that accelerates the reduction of inactive Co(III) resting states back to the catalytically active Co(II) species, ensuring high turnover numbers at scale[2].

Intramolecular Cyclopropanation via Ruthenium(II)

Recent academic methodologies employ Ru(II) catalysis for the intramolecular cyclopropanation of alpha-diazoacetates to yield the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core[4].

  • Causality & Mechanism: Ru(II) catalysts facilitate the decomposition of the diazo group to form a metal-carbene, which then undergoes intramolecular addition to a tethered alkene. While offering robust functional group tolerance, this approach requires highly optimized chiral ligands to rival the enantioselectivity of the MAO-N or Co(II) commercial systems[4].

Quantitative Catalyst Benchmarking

Performance MetricMAO-N Biocatalysis[1]Cobalt(II) Cyclopropanation[2]Ruthenium(II) Cyclopropanation[4]
Target Intermediate Hex-2-ene (Chiral Imine)Bicyclic [3.1.0]prolineBicyclic [3.1.0]hexane
Enantiomeric Excess >99% ee>95% eeModerate to High
Catalyst Loading Enzymatic (Low wt%)15 mol%2-5 mol%
Key Additives O₂, Sodium Bisulfite trapZinc Halide (ZnBr₂)None
Scalability Metric Tons (Commercial)>200 kg/batch (Commercial)Gram-scale (Academic)
E-Factor / Greenness Excellent (Aqueous, O₂ oxidant)Moderate (Organic solvents)Moderate (Heavy metal catalyst)

Self-Validating Experimental Protocols

Protocol 1: MAO-N Catalyzed Desymmetrization of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane

Objective: Isolate the chiral hex-2-ene intermediate as a stable bisulfite adduct.[1][3]

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and strictly adjust to pH 3.0.

    • Causality: A low pH is critical to maintain the amine substrate in its protonated state, modulating its binding affinity to the enzyme's active site and preventing non-enzymatic atmospheric degradation.

  • Substrate & Catalyst Addition: Add the meso-amine (6,6-dimethyl-3-azabicyclo[3.1.0]hexane) to the buffer solution. Introduce the engineered MAO-N enzyme powder.

  • Aeration & Oxidation: Blanket the reaction vessel with static air or pure oxygen. Stir vigorously for 24 hours.

    • Causality: Molecular oxygen acts as the terminal electron acceptor to regenerate the FAD cofactor. Vigorous stirring ensures optimal gas-liquid mass transfer, preventing oxygen starvation from stalling the catalytic cycle.

  • In Situ Trapping: Add sodium bisulfite to the reaction mixture.

    • Causality: The highly reactive hex-2-ene imine is prone to polymerization. Bisulfite immediately traps the imine as a stable, water-soluble amino sulfonate adduct, acting as a self-validating thermodynamic sink that drives the reaction to completion.

Protocol 2: Scalable Cobalt(II)-Catalyzed Cyclopropanation

Objective: Direct formation of the bicyclic [3.1.0]proline derivative.[2]

  • Catalyst Activation: In an inert atmosphere, charge the reactor with the Co(II) complex (15 mol%) and ZnBr₂.

    • Causality: Zinc halide acts as a Lewis acid that accelerates the reduction of inactive Co(III) species back to the active Co(II) metalloradical state. Omitting zinc causes the reaction to stall at 60-70% conversion at multikilogram scales.

  • Substrate Addition: Add the trans-4-hydroxy-L-proline derived alkene and the carbene precursor in an organic solvent (e.g., MTBE).

  • Thermal Control: Maintain the reaction temperature strictly between 20°C and 25°C.

    • Causality: Elevated temperatures increase the rate of catalyst decomposition and promote unwanted carbene dimerization, drastically reducing the yield.

  • Quench & Isolation: Quench the reaction with an aqueous wash to remove the metal catalyst, followed by crystallization of the bicyclic product.

Pathway Visualizations

SyntheticPathways Start1 meso-Amine Precursor Cat1 MAO-N Biocatalyst (O2 Oxidant) Start1->Cat1 Desymmetrization Start2 Alkene Precursor Cat2 Co(II) Catalyst (Zn Halide Additive) Start2->Cat2 Cyclopropanation Int1 Chiral Hex-2-ene Imine Cat1->Int1 >99% ee Target Bicyclic[3.1.0]Proline Core Cat2->Target Direct Core Formation Int1->Target Cyanation/Hydrolysis

Fig 1: Divergent catalytic pathways to the bicyclic proline core.

MAONMechanism Substrate meso-Amine Substrate EnzymeOx MAO-N (FAD) Active State Substrate->EnzymeOx Binds EnzymeRed MAO-N (FADH2) Resting State EnzymeOx->EnzymeRed Reduction Product Chiral Hex-2-ene Product EnzymeOx->Product Hydride Transfer EnzymeRed->EnzymeOx Regeneration Oxygen Molecular O2 EnzymeRed->Oxygen Reacts with Peroxide H2O2 Byproduct Oxygen->Peroxide Forms

Fig 2: Catalytic cycle of MAO-N mediated amine desymmetrization.

Sources

Comparative

A Comparative Guide to the Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane Derivatives

Introduction The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted proline analogue that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure is a key pharmacophore i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted proline analogue that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure is a key pharmacophore in a range of biologically active compounds, including opioid receptor antagonists and histone deacetylase inhibitors[1]. The 6,6-dimethyl substituted variant, in particular, has emerged as a critical building block in modern antiviral therapeutics. It forms the core of blockbuster drugs such as the Hepatitis C protease inhibitor Boceprevir and Pfizer's oral COVID-19 therapeutic, Paxlovid (specifically, the PF-07321332 component)[2].

The gem-dimethyl group at the C6 position locks the cyclopropane ring, providing metabolic stability and specific conformational pre-organization that can enhance binding affinity to target proteins. Given its pharmaceutical importance, the development of efficient, scalable, and stereoselective synthetic routes to this key intermediate is of paramount importance.

This guide provides an in-depth comparison of the primary synthetic strategies for accessing 6,6-dimethyl-3-azabicyclo[3.1.0]hexane and its derivatives. We will analyze each route based on chemical logic, experimental efficiency, scalability, and the accessibility of starting materials, providing field-proven insights to guide researchers in their synthetic planning.

Route 1: Intramolecular Cyclopropanation via Metal-Catalyzed Carbene Transfer

This strategy is arguably the most direct and elegant approach to the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core. The core principle involves generating a metal-carbene intermediate from a diazo-functionalized precursor, which then undergoes an intramolecular C-H insertion or addition reaction to form the bicyclic system.

Ruthenium(II)-Catalyzed Intramolecular Cyclopropanation

A recently developed and highly efficient method utilizes a Ruthenium(II) catalyst to facilitate the key cyclopropanation step. This route offers a high-yielding pathway from inexpensive, commercially available starting materials, making it highly attractive for large-scale synthesis[2].

Causality Behind Experimental Choices:

  • Starting Material: 3-methyl-2-buten-1-ol is an ideal and cost-effective starting point, containing the requisite gem-dimethyl precursor.

  • Diazo Formation: The use of an α-diazoacetate is a classic method for generating a carbene precursor. The diazo transfer reaction is typically robust.

  • Catalyst Selection: Ruthenium(II) catalysts, such as Ru₂(OAc)₄, are well-suited for carbene transfer reactions. They are often more cost-effective than their rhodium counterparts and demonstrate high catalytic activity for this specific intramolecular transformation, minimizing required catalyst loading[2]. The catalyst facilitates the controlled extrusion of N₂ from the diazo compound to form a reactive ruthenium-carbene intermediate, which is essential for guiding the subsequent cyclopropanation.

Workflow Diagram: Ru(II)-Catalyzed Synthesis

G cluster_0 Precursor Synthesis cluster_1 Key Cyclopropanation Step cluster_2 Final Product A 3-Methyl-2-buten-1-ol B Allylic Amine (via Phthalimide) A->B Gabriel Synthesis C α-Diazoacetate Precursor B->C Acylation & Diazo Transfer D Ru(II)-Carbene Intermediate C->D Ru₂(OAc)₄ - N₂ E 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (Protected) D->E Intramolecular Cyclopropanation F 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (Final Product) E->F Deprotection

Caption: Workflow for Ru(II)-catalyzed synthesis of 6,6-DMABH.

Performance Data

ParameterRuthenium(II)-Catalyzed Route
Overall Yield ~28%[2]
Number of Steps 7 (from 3-methyl-2-butenol)[2]
Key Reagents Phthalimide, Diazo-transfer reagent, Ru₂(OAc)₄
Stereocontrol Generally produces the racemic mixture.
Scalability High; demonstrated on a gram scale with straightforward work-up.
Pros Inexpensive starting materials, high catalytic activity, robust.
Cons Requires handling of potentially explosive diazo compounds.
Dirhodium(II)-Catalyzed Cyclopropanation

Dirhodium(II) carboxylates, such as Rh₂(OAc)₄, are the archetypal catalysts for cyclopropanation reactions involving diazo compounds. This method is broadly applicable to the synthesis of the 3-azabicyclo[3.1.0]hexane core, typically by reacting a 2,5-dihydropyrrole with a diazoacetate like ethyl diazoacetate (EDA).

Causality Behind Experimental Choices:

  • Catalyst Efficacy: Dirhodium(II) catalysts are exceptionally efficient for these transformations, enabling very low catalyst loadings (down to 0.005 mol%)[3]. This minimizes cost and heavy metal contamination in the final product.

  • Stereoselectivity: The choice of rhodium catalyst ligands can influence the diastereoselectivity of the cyclopropanation, allowing for preferential formation of either the exo or endo isomer, which is a significant advantage for targeted synthesis[3].

Performance Comparison

ParameterDirhodium(II) vs. Ruthenium(II)
Catalyst Loading Can be significantly lower for Rh(II) (0.005 mol%)[3].
Stereocontrol Rh(II) catalysts offer tunable diastereoselectivity (exo vs. endo).
Cost Rhodium is generally more expensive than Ruthenium.
Substrate Scope Both have a broad scope, but Rh(II) catalysis is more widely documented for this class.

Route 2: Intermolecular [2+1] Cycloaddition Strategies

These routes construct the bicyclic system by reacting a five-membered heterocyclic ring (the "2" component) with a one-carbon carbene equivalent (the "1" component). This approach is highly modular, allowing for significant variation in substitution patterns.

Palladium-Catalyzed Cyclopropanation of Maleimides

This method provides access to 2,4-dioxo-3-azabicyclo[3.1.0]hexane derivatives, which are versatile intermediates. The reaction involves the palladium-catalyzed decomposition of N-tosylhydrazones to generate a diazo compound in situ, which then forms a palladium-carbene and reacts with a maleimide.

Causality Behind Experimental Choices:

  • N-Tosylhydrazones: They serve as stable, solid, and safe precursors to volatile diazo compounds, avoiding the need to handle isolated diazoalkanes. The decomposition is typically base-promoted.

  • Palladium Catalyst: Palladium catalysts effectively mediate the carbene transfer to the internal alkene of the maleimide, providing the desired cyclopropane ring with high yield and diastereoselectivity[4][5].

Workflow Diagram: Pd-Catalyzed Cyclopropanation

G A N-Substituted Maleimide E 3-Azabicyclo[3.1.0]hexane-2,4-dione A->E B N-Tosylhydrazone C Diazo Intermediate (in situ) B->C Base D Pd-Carbene C->D Pd Catalyst - N₂ D->E [2+1] Cycloaddition

Caption: Intermolecular [2+1] cycloaddition via Pd-catalysis.

Performance Data

ParameterPalladium-Catalyzed Route
Typical Yield High (often >80%)[4].
Starting Materials Readily available maleimides and aldehydes (for tosylhydrazones).
Stereocontrol High diastereoselectivity is typically observed[5].
Scalability Good; has been demonstrated on the gram scale[4].
Pros Modular, safe (avoids isolated diazo compounds), high yields.
Cons Produces the 2,4-dione, requiring further reduction steps to access the target scaffold.

Comparative Summary of Key Synthetic Routes

Route NameStarting MaterialsKey Catalyst/ReagentTypical YieldStereocontrolScalabilityKey Advantage
Ru(II)-Intramolecular Cyclopropanation 3-Methyl-2-butenolRu₂(OAc)₄~28% (overall)[2]RacemicHighDirect route from inexpensive materials.
Rh(II)-Intramolecular Cyclopropanation 2,5-Dihydropyrrole, EDARh₂(OAc)₄High (for step)Tunable (exo/endo)[3]HighExtremely low catalyst loading, stereocontrol.
Pd-Intermolecular Cyclopropanation Maleimide, N-TosylhydrazonePd(OAc)₂High (for step)[4]High (diastereo)GoodHigh modularity and safety.
Cu-Mediated Aerobic Synthesis N-allyl enamineCuBr·SMe₂ / O₂~67% (for step)[6]Substrate-dependentModerateNovel oxidative conditions.
1,3-Dipolar Cycloaddition Azomethine ylide, CyclopropeneNone (Thermal)Moderate to Good[1]High (diastereo)Lab-scaleAccess to complex spirocyclic systems.

Experimental Protocol: Ru(II)-Catalyzed Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

This protocol is adapted from a reported high-efficiency synthesis and represents a validated pathway[2].

Part 1: Synthesis of the Diazo Precursor

  • Step 1 (Gabriel Synthesis): 3-methyl-2-buten-1-ol is converted to the corresponding phthalimide-protected amine using phthalimide, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF.

  • Step 2 (Deprotection): The phthalimide group is removed using hydrazine hydrate in ethanol to yield the free allylic amine.

  • Step 3 (Acylation): The resulting amine is acylated with ethyl malonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane to form the corresponding malonamate.

  • Step 4 (Diazo Transfer): The active methylene group of the malonamate is converted to the diazo group using a diazo-transfer reagent (e.g., p-acetamidobenzenesulfonyl azide) and a base (e.g., DBU) in acetonitrile. The resulting α-diazoacetate precursor is purified via chromatography.

Part 2: Key Intramolecular Cyclopropanation

  • Setup: To a solution of the purified α-diazoacetate precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (Argon or Nitrogen), add the Ruthenium(II) catalyst (e.g., Ru₂(OAc)₄, ~0.5 mol%).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS, observing the consumption of the diazo compound (characterized by a distinct color and IR stretch) and the formation of the product. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by silica gel column chromatography to yield the protected 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivative.

Part 3: Final Deprotection and Reduction

  • Hydrolysis & Decarboxylation: The ester group of the bicyclic product is saponified using a base (e.g., LiOH) followed by acidic workup to induce decarboxylation, yielding the N-protected bicyclic core.

  • Final Deprotection/Reduction: The final amide/protecting group is removed/reduced (e.g., using LiAlH₄ in THF) to afford the target 6,6-dimethyl-3-azabicyclo[3.1.0]hexane.

Conclusion and Outlook

For the specific synthesis of the pharmaceutically crucial 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, the Ruthenium(II)-catalyzed intramolecular cyclopropanation stands out as a superior strategy for large-scale production[2]. Its foundation on inexpensive starting materials and a robust, high-yielding key step makes it economically viable and scalable.

While the dirhodium(II)-catalyzed variant offers advantages in terms of catalyst turnover and tunable stereoselectivity, the higher cost of rhodium may be a limiting factor for industrial applications[3]. Intermolecular methods, such as the palladium-catalyzed reaction of maleimides, are exceptionally valuable for building diverse libraries of analogs with functionality at the 2- and 4-positions but represent a more circuitous route to the simple, unsubstituted core[4][5].

Future research will likely focus on developing enantioselective versions of these intramolecular cyclopropanation reactions, perhaps through the use of chiral ligands on the metal catalysts, to directly access enantiopure forms of this vital building block and streamline the synthesis of next-generation therapeutics.

References

  • Reddy, R. P., et al. (2011). Copper-Mediated Aerobic Synthesis of 3-Azabicyclo[3.1.0]hex-2-enes and 4-Carbonylpyrroles from N-Allyl/Propargyl Enamine Carboxylates. Journal of the American Chemical Society. [Link]

  • Wang, Z., et al. (2018). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Advances. [Link]

  • Wang, Z., et al. (2018). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones: Practical and Facile Access to CP-866,087. ResearchGate. [Link]

  • Li, Y., et al. (2022). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. Organic Letters. [Link]

  • Wang, Y., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules. [Link]

  • Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐azabicyclo[3.1.0]hex‐2‐enes 2 and pyridine 4 under the CuBr2/PhIO2 system. [Link]

  • Li, W., et al. (2020). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances. [Link]

  • Yoshikawa, N., et al. (2004). Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Tetrahedron Letters. [Link]

  • Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Archives. [Link]

  • Tufariello, J., et al. (1987). The Synthesis and Cycloaddition Reactions of 3-Azabicyclo[3.1.0]hex-2-ene 3-oxide and 3-Azabicyclo[3.2.0]hept-2-ene 3-oxide. Tetrahedron Letters. [Link]

  • Wang, Y., et al. (2023). Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-Catalyzed Intramolecular Cyclopropanation. Research Square. [Link]

  • Guzzo, P. R., et al. (2007). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • Curphey, T. J. (1980). Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile.
  • Spangler, J. E., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-

Preamble: The Precautionary Principle in Chemical Waste Management This guide provides essential procedural information for the proper disposal of 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-. It is critical to note that...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Precautionary Principle in Chemical Waste Management

This guide provides essential procedural information for the proper disposal of 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-. It is critical to note that comprehensive, publicly available safety and toxicity data for this specific molecule is limited. Therefore, this document is grounded in the precautionary principle , deriving its recommendations from the known hazards of structurally similar bicyclic amines and established best practices for hazardous waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

Section 1: Inferred Hazard Profile and Immediate Safety Precautions

Based on the chemical structure—a bicyclic amine—and data from close structural analogs like 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, we must assume the compound presents multiple hazards. The primary disposal method must account for high flammability, corrosivity, and potential toxicity.

  • Flammability: The saturated analog is a flammable liquid[1]. The presence of a double bond in the hexene ring does not diminish this risk. Vapors may be heavier than air and can form explosive mixtures.

  • Corrosivity and Irritation: Structurally related compounds are known to cause severe skin burns and serious eye damage[1]. Direct contact must be avoided at all times.

  • Toxicity: The hydrochloride salt of the parent compound is harmful if swallowed and may cause respiratory irritation[2]. The toxicological properties of 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- have not been thoroughly investigated, and it should be handled as a toxic substance[3].

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
Potential Hazard Rationale / Similar Compounds Required PPE
Flammable Liquid Assumed based on saturated analog (6,6-Dimethyl-3-azabicyclo[3.1.0]hexane)[1].Work in a chemical fume hood. Use non-sparking tools and explosion-proof equipment. Keep away from ignition sources[4][5].
Skin Corrosion/Irritation Analog causes severe skin burns[1].Handle with chemically resistant gloves (e.g., nitrile, neoprene) inspected before use. Wear impervious clothing or a lab coat[3][5].
Serious Eye Damage Analog causes severe eye damage[1].Wear safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards[3][6].
Respiratory Irritation Analog may cause respiratory irritation[2].Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. If dust or aerosols can be generated, use a NIOSH/MSHA or EN 149 approved respirator[3][6].
Aquatic Toxicity Many nitrogen-containing organic compounds are toxic to aquatic life. Discharge into the environment must be avoided[5][7].Do not allow the product to enter drains or waterways[3].

Section 2: Emergency Procedures for Accidental Release

An immediate and controlled response is critical to mitigate the risks of a spill.

Step-by-Step Spill Containment and Cleanup Protocol
  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood[3].

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment[5].

  • Don Appropriate PPE: Before approaching the spill, don the full PPE outlined in Table 1.

  • Contain the Spill: For liquid spills, use a suitable absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material to avoid creating dust[3].

  • Collect Waste: Pick up and collect the contained material and place it into a suitable, labeled, and closed container for disposal[3][5].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be treated as hazardous waste.

  • Post-Cleanup: Wash hands and any exposed skin thoroughly after handling[4][6]. Dispose of all contaminated materials, including gloves, as hazardous waste[3].

Section 3: Core Disposal Protocol

The guiding principle for the disposal of this compound is that it must not enter the general waste stream or sanitary sewer system. The only acceptable method is through a licensed hazardous waste management service.

Step 1: Waste Segregation and Collection
  • Dedicated Waste Stream: Designate a specific, clearly labeled waste container for 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- and any materials contaminated with it (e.g., pipette tips, absorbent pads, contaminated gloves).

  • Chemical Compatibility: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Incompatible materials can react, leading to pressure buildup or the creation of more hazardous substances[8]. Store waste containers in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis[9].

Step 2: Containerization and Labeling
  • Container Selection: Use a chemically resistant, sealable container (e.g., a UN-rated container) for waste collection. Containers must be kept tightly closed when not in use[3][5][6]. Do not fill containers beyond 90% capacity to allow for vapor expansion[8].

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "Waste 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-"

    • The words "Hazardous Waste"

    • Associated hazard pictograms (e.g., Flammable, Corrosive, Toxic)

    • The date accumulation started.

    • The name of the generating laboratory and a principal investigator.

Step 3: Final Disposal Pathway
  • Professional Disposal Service: The primary and mandatory disposal route is to offer the collected waste to a licensed and certified professional waste disposal company[3][10][11]. These companies have the equipment and permits to handle and destroy hazardous chemicals safely.

  • Incineration: The recommended method of destruction for this type of organic compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber[3][5]. This process ensures the complete destruction of the molecule into less harmful components like carbon dioxide and nitrogen oxides, with scrubbers to remove any acidic gases produced.

  • Documentation: Maintain a manifest or record of the waste disposal, as provided by the disposal company, to comply with institutional and federal regulations.

Section 4: Prohibited Disposal Methods

To ensure safety and environmental protection, the following disposal methods are strictly forbidden:

  • Drain Disposal: NEVER wash the chemical down the sink or drain. This can lead to toxic effects on aquatic life and damage to wastewater treatment systems[3][5].

  • Trash Disposal: Do not dispose of the chemical or its containers in the regular trash. This poses a significant risk to sanitation workers and the environment.

  • Evaporation: Do not allow the chemical to evaporate in a fume hood as a means of disposal. This releases vapors into the environment[12].

Disposal Decision Workflow

The following diagram outlines the logical steps for the safe handling and disposal of 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-.

DisposalWorkflow cluster_prep Preparation & Collection cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Waste Generated segregate Segregate into a dedicated, compatible waste container start->segregate containerize Use a UN-rated, sealable container. Do not exceed 90% capacity. segregate->containerize label_waste Label container with: - Chemical Name - 'Hazardous Waste' - Hazard Pictograms - Date & Lab Info containerize->label_waste storage Store in a cool, dry, well-ventilated area away from incompatibles. label_waste->storage contact_vendor Contact Licensed Hazardous Waste Disposal Service storage->contact_vendor schedule_pickup Schedule Waste Pickup contact_vendor->schedule_pickup documentation Complete & Retain Waste Manifest / Records schedule_pickup->documentation end_point Compliant Disposal (Incineration) documentation->end_point no_drain Drain / Sewer Disposal no_trash General Trash Disposal no_evap Evaporation

Caption: Waste Management Workflow for 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-.

References

  • Safety Data Sheet - Hexane . Kishida Chemical Co., Ltd. Available at: [Link]

  • Safety Data Sheet - NMIJ CRM 4229-a . National Institute of Advanced Industrial Science and Technology (AIST). (2022). Available at: [Link]

  • 6,6-Dimethyl-3-azabicyclo(3.1.0)hexane . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Available at: [Link]

  • (1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO(3.1.0)HEXANE-2-CARBOXYLIC ACID HYDROCHLORIDE . precisionFDA. Available at: [Link]

  • Regulation hazardous waste University of Twente . University of Twente. Available at: [Link]

  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Chemically hazardous waste . Environmental Science Center - The University of Tokyo. Available at: [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione . Chemsrc. Available at: [Link]

  • Ordinance for Enforcement of the Act on Confirmation, etc. of Release Amounts of Specific Chemical Substances in the Environment and Promotion of Improvements to the Management Thereof . Ministry of the Environment, Government of Japan. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-

An authoritative guide to the safe handling, personal protective equipment (PPE) requirements, and logistical management of 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene (CAS: 1037559-71-9). As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the safe handling, personal protective equipment (PPE) requirements, and logistical management of 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene (CAS: 1037559-71-9).

As a Senior Application Scientist, I have structured this protocol to ensure that researchers and drug development professionals can integrate this critical intermediate into their workflows with maximum safety and scientific integrity. This compound is a vital bicyclic pyrrolidine building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably the SARS-CoV-2 main protease inhibitor Nirmatrelvir[1] and the Hepatitis C drug Boceprevir[2].

Physicochemical & Hazard Profile

Before establishing a PPE and handling protocol, it is critical to understand the material's fundamental properties. While some commercial Safety Data Sheets (SDS) list this specific intermediate as non-hazardous for transport[3], its structural classification as a bicyclic imine dictates that it must be handled as a potential skin/eye irritant and reactive organic intermediate.

Table 1: Chemical and Physical Properties

PropertyValue / Description
Chemical Name 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene
Stereoisomers Commonly (1R,5S)- or (1S,5R)- enantiomers
CAS Registry Number 1037559-71-9[4]
Molecular Formula C7H11N[3]
Molecular Weight 109.17 g/mol [5]
Structural Class Bicyclic Imine / Pyrrolidine derivative[1]
Primary Hazards Potential irritant; reactive with strong oxidizers/acids

Causality-Driven PPE Requirements

The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a self-validating system designed to mitigate the specific physicochemical risks of the compound.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 compliant).

    • Causality: Imines can cause severe ocular irritation. Standard safety glasses lack the orbital seal required to prevent vapor or micro-particulate ingress during transfer operations.

  • Skin Protection (Hands): Double-gloved Nitrile (Minimum 4 mil thickness).

    • Causality: Nitrile provides excellent baseline resistance to incidental contact with organic intermediates. However, if the compound is dissolved in aggressive carrier solvents (e.g., dichloromethane or methanol), breakthrough times drop rapidly. Double-gloving allows the outer glove to be immediately shed upon suspected contamination without exposing the skin.

  • Skin Protection (Body): Flame-Resistant (FR) Lab Coat and closed-toe non-porous footwear.

    • Causality: While the compound itself may not be highly flammable, it is frequently utilized in synthetic steps involving reactive reagents (e.g., triethyloxonium tetrafluoroborate[1]). An FR coat mitigates secondary fire risks during complex synthetic workflows.

  • Respiratory Protection: Handled exclusively within a certified Chemical Fume Hood.

    • Causality: To prevent inhalation of vapors or aerosolized particulates[3], all handling must occur in a hood with a verified face velocity of 80–100 feet per minute (fpm). If a fume hood is unavailable or a large-scale spill occurs, a self-contained breathing apparatus (SCBA) or a full-face respirator with organic vapor (OV) cartridges is required[3].

Operational Workflow: Step-by-Step Handling

This methodology ensures self-validating safety during the transfer and reaction setup of 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene.

Step 1: Environmental Verification

  • Verify the fume hood flow monitor indicates safe operation (green light/audible alarm inactive).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and concentrated acids.

Step 2: PPE Donning Sequence

  • Inspect the FR lab coat for chemical degradation; button completely.

  • Don chemical splash goggles.

  • Don the first pair of nitrile gloves, pulling the cuffs over the lab coat sleeves. Don the second pair over the first.

Step 3: Material Transfer

  • Place the sealed container of 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene into the fume hood.

  • If handling as a solid/semi-solid, use a grounded, anti-static stainless steel spatula to prevent static discharge.

  • If handling as a liquid/solution, use positive displacement pipettes or glass syringes with Luer-lock PTFE needles to prevent aerosolization and dripping.

  • Transfer the required mass/volume directly into the pre-weighed, secondary reaction vessel.

Step 4: Decontamination

  • Wipe down the exterior of the primary container with a solvent-dampened lint-free wipe (e.g., isopropanol) before returning it to the storage cabinet.

  • Dispose of the outer gloves and wipes in the designated solid hazardous waste bin.

Logistical Disposal and Spill Plan

Chemical waste management must comply with institutional Environmental Health and Safety (EHS) guidelines.

Step-by-Step Spill Response Protocol:

  • Isolate: Immediately halt work, close the fume hood sash, and alert personnel in the immediate vicinity.

  • Evaluate: If the spill is minor (e.g., < 50 mL/g) and contained within the hood, proceed to clean up. If it is large or outside the hood, evacuate and call EHS.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels for reactive organics.

  • Collect: Use a non-sparking scoop to collect the saturated absorbent and place it into a compatible, sealable hazardous waste container.

  • Wash: Wash the contaminated surface thoroughly with water and a mild detergent[3], collecting the washings into the chemical waste stream.

Routine Disposal Plan:

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a sealed, labeled "Solid Organic Hazardous Waste" container.

  • Liquid Waste: Solutions containing this compound should be segregated into "Non-Halogenated Organic Waste" carboys, unless the carrier solvent is halogenated (e.g., Chloroform, DCM), in which case it must be routed to "Halogenated Organic Waste."

Safety Workflow Visualization

SafetyWorkflow N1 Pre-Operation: Verify Fume Hood Face Velocity N2 PPE Donning: Lab Coat, Safety Goggles, Nitrile Gloves N1->N2 N3 Material Handling: 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene N2->N3 N4 Normal Operation: Transfer & Reaction N3->N4  No Spill N5 Incident: Chemical Spill N3->N5  Spill Occurs N7 Waste Disposal: Segregate as Non-Halogenated Organic N4->N7  Post-Reaction Waste N6 Spill Response: Contain with Inert Absorbent N5->N6 N6->N7

Operational safety and spill response workflow for handling 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene.

References

  • Chemsigma. (n.d.). 1037559-71-9 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-, (1R,5S)-. Retrieved April 10, 2026, from [Link]

  • Sunagatullina, G. R., Shavaleeva, G. A., Valiullina, Z. R., & Miftakhov, M. S. (2025). A New Bicyclic Pyrrolidine Block for Nirmatrelvir and Analogues. Russian Journal of Organic Chemistry, 61(8). Retrieved April 10, 2026, from [Link]

  • K. M. Pharma Solution Private Limited. (n.d.). Material Safety Data Sheet - Nirmatrelvir Impurity 28 (CAS: 1037559-71-9). Retrieved April 10, 2026, from [Link]

Sources

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